D-[5,6-13C2]Glucose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(613C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KMCBXZDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469230 | |
| Record name | D-(5,6-~13~C_2_)Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201417-06-3 | |
| Record name | D-(5,6-~13~C_2_)Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Advantages of C5,6-Labeled Glucose for Tracking TCA Cycle Entry
An In-Depth Technical Guide
Abstract
Metabolic flux analysis using stable isotope tracers is a cornerstone of modern systems biology, providing a dynamic portrait of cellular metabolism that transcends static metabolite measurements. The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, integrating inputs from glycolysis, fatty acid oxidation, and amino acid catabolism to generate ATP and biosynthetic precursors. The entry of glucose-derived pyruvate into the TCA cycle is a critical regulatory node, occurring primarily through two distinct enzymatic pathways: Pyruvate Dehydrogenase (PDH), which generates acetyl-CoA for oxidation, and Pyruvate Carboxylase (PC), an anaplerotic reaction that replenishes TCA cycle intermediates. Distinguishing the relative flux through these two pathways is essential for understanding metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders. This guide elucidates the distinct advantages of using specifically labeled [5,6-¹³C₂]-glucose or [6-¹³C]-glucose as a tracer to precisely dissect the contributions of PDH and PC to the TCA cycle, a task that is often ambiguous with uniformly labeled glucose. We provide the biochemical rationale, a detailed experimental workflow, and data interpretation strategies for researchers, scientists, and drug development professionals seeking to implement this powerful technique.
The Challenge: Deconvoluting Pyruvate's Fate at the Gateway to the TCA Cycle
Cellular metabolism is not a linear process but a complex, interconnected network of reactions. To fuel the TCA cycle, glucose is first catabolized through glycolysis to pyruvate. In the mitochondrial matrix, pyruvate stands at a metabolic crossroads, its fate determined by the cell's energetic and biosynthetic demands[1][2].
-
Pyruvate Dehydrogenase (PDH): This enzyme complex catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. This is a committed, irreversible step that feeds two carbons into the TCA cycle for complete oxidation, primarily for ATP production[3].
-
Pyruvate Carboxylase (PC): This anaplerotic ("filling up") enzyme carboxylates pyruvate to form oxaloacetate, a four-carbon TCA cycle intermediate[3][4]. This reaction is crucial for replenishing intermediates that are siphoned off for biosynthesis (e.g., amino acids, nucleotides).
While uniformly labeled [U-¹³C₆]-glucose is a cost-effective and common tracer for general metabolic studies, it can create ambiguity when trying to distinguish between PDH and PC activity[5]. Both pathways will introduce ¹³C atoms into the TCA cycle, but the resulting labeling patterns on intermediates can be complex to interpret, especially after multiple turns of the cycle. This is where the strategic selection of positionally labeled isotopes becomes paramount.
The Solution: The Biochemical Rationale for C5,6-Labeling
The key to distinguishing PDH from PC flux lies in understanding the precise fate of each carbon atom of glucose as it traverses glycolysis.
During glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The carbon mapping is as follows:
-
Glucose C1 and C6 become Pyruvate C3 (the methyl carbon).
-
Glucose C2 and C5 become Pyruvate C2 (the carbonyl carbon).
-
Glucose C3 and C4 become Pyruvate C1 (the carboxyl carbon).
When we use [5,6-¹³C₂]-glucose , glycolysis yields a population of pyruvate molecules labeled at the C2 and C3 positions: [2,3-¹³C₂]-pyruvate . Let's trace this molecule through our two pathways of interest:
-
Via Pyruvate Dehydrogenase (PDH): The PDH complex removes the C1 carboxyl group (unlabeled) as CO₂. The remaining two labeled carbons form [1,2-¹³C₂]-acetyl-CoA . When this condenses with unlabeled oxaloacetate, it forms M+2 citrate in the first turn of the TCA cycle.
-
Via Pyruvate Carboxylase (PC): PC directly carboxylates [2,3-¹³C₂]-pyruvate, incorporating the two labeled carbons to form [2,3-¹³C₂]-oxaloacetate . This directly enters the TCA cycle as an M+2 intermediate. If it condenses with unlabeled acetyl-CoA, it will also form M+2 citrate .
The initial labeling of citrate as M+2 is identical. However, the advantage of C5,6-labeling becomes clear as the labeled carbons propagate through subsequent turns of the cycle. The C6 of glucose (which becomes C3 of pyruvate and C2 of acetyl-CoA) is retained within the TCA cycle for several turns before being released as CO₂[6]. In contrast, the C5 of glucose (which becomes C2 of pyruvate and C1 of acetyl-CoA) is released as CO₂ during the second turn of the cycle[6]. This differential retention and the resulting mass isotopomer distributions (MIDs) in downstream intermediates like malate and aspartate (derived from oxaloacetate) provide the resolution needed to calculate the relative flux through PDH and PC.
For simplicity and cost-effectiveness, [6-¹³C]-glucose is often used. This yields [3-¹³C]-pyruvate, which becomes [2-¹³C]-acetyl-CoA via PDH, producing M+1 TCA cycle intermediates. This labeling is retained for multiple turns, providing a clear signal of oxidative entry.
Visualizing Carbon Flow: C5,6-Labeled Glucose Metabolism
The following diagram illustrates the distinct fates of the C5 and C6 carbons of glucose as they enter the TCA cycle through PDH and PC.
Caption: High-level workflow for a ¹³C-glucose tracing experiment.
Step-by-Step Protocol: ¹³C-Labeling of Adherent Cells
This protocol is optimized for a 6-well plate format.
-
Cell Culture and Media Preparation:
-
1.1. Seed adherent cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture in standard growth medium.
-
1.2. Prepare the labeling medium. This should be a custom formulation of the base medium (e.g., DMEM) lacking glucose.
-
1.3. To this glucose-free medium, add your sterile ¹³C-labeled glucose (e.g., [6-¹³C]-glucose or [5,6-¹³C₂]-glucose) to the desired final concentration (e.g., 10 mM). This should be done in a sterile biosafety cabinet.[7]
-
1.4. Crucial: Supplement the labeling medium with dialyzed fetal bovine serum (dFBS) instead of regular FBS. Dialysis removes small molecules, including unlabeled glucose, which would otherwise dilute your tracer and compromise the results.[8]
-
-
Isotope Labeling Experiment:
-
2.1. For each time point, designate at least three replicate wells. Include a "time zero" (T=0) control.
-
2.2. When cells are ready, aspirate the standard growth medium.
-
2.3. Quickly wash the cell monolayer once with 1 mL of warm, glucose-free base medium to remove residual unlabeled glucose.[8] Aspirate immediately.
-
2.4. For the T=0 control, immediately proceed to Step 3.1. For all other wells, add 2 mL of the pre-warmed ¹³C-labeling medium and return the plates to the incubator for the desired time periods. Isotopic steady state for TCA cycle intermediates may take several hours.[9]
-
-
Metabolite Extraction (Quenching and Lysis):
-
3.1. To halt all enzymatic activity instantly (quenching), remove the plate from the incubator and place it on a level surface. Aspirate the labeling medium.
-
3.2. Immediately place the plate on dry ice or in a liquid nitrogen bath to flash-freeze the cell monolayer. This step is critical for preserving the metabolic state.
-
3.3. Add 1 mL of ice-cold extraction solvent (e.g., 80% Methanol: 20% Water, pre-chilled to -80°C) to each well.
-
3.4. Place the plate on dry ice for 15 minutes, allowing the solvent to freeze.
-
3.5. Transfer the plate to a -20°C freezer to thaw.
-
3.6. Using a cell scraper, scrape the frozen cell lysate into the extraction solvent.
-
3.7. Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
4.1. Vortex the tubes vigorously for 30 seconds.
-
4.2. Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
4.3. Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube.
-
4.4. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Do not use heat, as it can degrade metabolites.
-
4.5. Store dried pellets at -80°C until analysis. Reconstitute in a suitable solvent (e.g., 50% acetonitrile) immediately before injection into the LC-MS/MS system.
-
Data Presentation and Interpretation
The output from the mass spectrometer will be a series of peaks for each TCA cycle intermediate, corresponding to the unlabeled molecule (M+0) and its ¹³C-labeled isotopologues (M+1, M+2, etc.). The relative abundance of these isotopologues forms the Mass Isotopomer Distribution (MID).
Data Presentation: Expected MIDs for Citrate
The table below summarizes the expected primary labeling in citrate after one turn of the TCA cycle using different glucose tracers. This is a simplified representation to illustrate the core principle.
| Glucose Tracer | Labeled Pyruvate | Labeled Acetyl-CoA (via PDH) | Labeled Oxaloacetate (via PC) | Expected Primary Citrate MID | Interpretation |
| [U-¹³C₆]-Glucose | [¹³C₃]-Pyruvate | [¹³C₂]-Acetyl-CoA | [¹³C₃]-Oxaloacetate | M+2 (PDH), M+3 (PC) | PC is distinguishable, but subsequent turns create complex overlapping patterns. |
| [1,2-¹³C₂]-Glucose | [¹³C₂]-Pyruvate | [¹³C₁]-Acetyl-CoA | [¹³C₂]-Oxaloacetate | M+1 (PDH), M+2 (PC) | Good resolution for distinguishing the two pathways. |
| [6-¹³C]-Glucose | [3-¹³C]-Pyruvate | [2-¹³C]-Acetyl-CoA | [3-¹³C]-Oxaloacetate | M+1 (PDH), M+1 (PC) | Ambiguous in the first turn for citrate, but downstream analysis resolves it. |
| [5,6-¹³C₂]-Glucose | [2,3-¹³C₂]-Pyruvate | [1,2-¹³C₂]-Acetyl-CoA | [2,3-¹³C₂]-Oxaloacetate | M+2 (PDH), M+2 (PC) | Ambiguous in the first turn for citrate, but provides unique patterns in downstream metabolites and subsequent turns for robust flux calculation. |
Note: The actual measured MIDs will be more complex due to contributions from endogenous unlabeled sources and multiple turns of the cycle. This complexity is resolved using computational metabolic flux analysis (MFA) software.
By feeding the measured MIDs of multiple TCA cycle intermediates into MFA software, researchers can calculate the relative flux values for the PDH and PC reactions. A higher abundance of M+2 isotopologues in TCA intermediates derived from [5,6-¹³C₂]-glucose that aligns with the pattern of acetyl-CoA entry indicates dominant PDH activity. Conversely, labeling patterns consistent with the direct entry of a C3 unit into a C4 intermediate point towards significant PC-mediated anaplerosis.
Conclusion
The strategic use of C5,6-labeled glucose provides a powerful and nuanced approach to interrogating central carbon metabolism. By generating distinct and traceable labeling patterns, this method allows for the precise quantification of pyruvate flux through both oxidative (PDH) and anaplerotic (PC) pathways into the TCA cycle. This level of resolution is often unattainable with uniformly labeled tracers. For any researcher investigating metabolic reprogramming—be it in the context of cancer cell proliferation, immune cell activation, or the development of metabolic diseases—mastering this technique provides a critical tool for uncovering novel biological insights and identifying potential therapeutic targets.
References
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Torrini, C., et al. (2023). Metabolic bypass rescues aberrant S-nitrosylation-induced TCA cycle inhibition and synapse loss in Alzheimer's disease human neurons. ResearchGate. Available at: [Link]
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Jones, K. T., et al. (2023). Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies. PubMed Central. Available at: [Link]
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Li, Y., et al. (2022). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PubMed Central. Available at: [Link]
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Gao, Y., et al. (2024). Quantification of metabolic activity from isotope tracing data using automated methodology. bioRxiv. Available at: [Link]
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Le, A., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. Available at: [Link]
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Lee, T., et al. (2023). Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-¹³C]Pyruvate MR Spectroscopy. PubMed Central. Available at: [Link]
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Wikipedia contributors. (2024). Citric acid cycle. Wikipedia. Available at: [Link]
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Tulsyan, A., et al. (2019). ¹³C metabolic flux analysis in cell line and bioprocess development. NSF PAR. Available at: [Link]
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The Bumbling Biochemist. (2023). modeling radiolabeled glucose to track flow through TCA, PDH, & PPP. YouTube. Available at: [Link]
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Lee, T., et al. (2023). Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-¹³C]Pyruvate MR Spectroscopy. medRxiv. Available at: [Link]
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Buescher, J. M., et al. (2015). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]
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NPTEL-NOC IITM. (2019). #82 ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Available at: [Link]
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MacDonald, M. J., & Hasan, N. M. (2016). The pyruvate carboxylase-pyruvate dehydrogenase axis in islet pyruvate metabolism: Going round in circles?. PubMed Central. Available at: [Link]
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Blombach, B., et al. (2009). Comparative ¹³C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum. PubMed Central. Available at: [Link]
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Lee, H., et al. (2017). Metabolic fate of each carbon atoms provided by glucose. ResearchGate. Available at: [Link]
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Fan, T. W-M., et al. (2012). Metabolomics and isotope tracing. PubMed Central. Available at: [Link]
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Mehrotra, P., & Kowluru, A. (2015). ¹³C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. JoVE. Available at: [Link]
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King, M. W. (2023). Pyruvate Dehydrogenase Complex and TCA Cycle. The Medical Biochemistry Page. Available at: [Link]
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Walsh Medical Media. (n.d.). Significance of Tricarboxylic Acid Pathway in Glucose Metabolism. Walsh Medical Media. Available at: [Link]
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Kappel, C., et al. (2022). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Available at: [Link]
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Hasenour, C. M., et al. (2021). Multitissue ²H/¹³C flux analysis reveals reciprocal upregulation of renal gluconeogenesis in hepatic PEPCK-C–knockout mice. JCI Insight. Available at: [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Available at: [Link]
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Guasch-Ferré, M., et al. (2016). Glycolysis/gluconeogenesis- and tricarboxylic acid cycle–related metabolites, Mediterranean diet, and type 2 diabetes. PubMed Central. Available at: [Link]
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Kappel, C., et al. (2022). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. ResearchGate. Available at: [Link]
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Young, J. D. (2018). In vivo ²H/¹³C flux analysis in metabolism research. PubMed Central. Available at: [Link]
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Lee, J., et al. (2022). Disrupted metabolic flux balance between pyruvate dehydrogenase and pyruvate carboxylase in human fatty liver. PubMed Central. Available at: [Link]
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Menküc, B. S., & Geyik, I. K. (2009). Labeled Glucose enters glycolysis and the TCA where its label disseminates. ResearchGate. Available at: [Link]
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Sandhu, M. S. (2023). how should I add labeled glucose to the media while maintaining sterility?. ResearchGate. Available at: [Link]
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Lane, A. N., et al. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PubMed Central. Available at: [Link]
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Trefz, F. A., et al. (2019). Ex Vivo ¹³C-Metabolic Flux Analysis of Porcine Circulating Immune Cells Reveals Cell Type-Specific Metabolic Patterns and Sex Differences in the Pentose Phosphate Pathway. MDPI. Available at: [Link]
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Schramm, G., et al. (2019). ¹³C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. MDPI. Available at: [Link]
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Differential Isotope Tracing: Optimizing Metabolic Flux Analysis with D-[1,2-13C2] vs. [5,6-13C2] Glucose
Executive Summary
In metabolic flux analysis (MFA), the selection of stable isotope tracers is not merely a matter of availability but of mechanistic targeting. While uniformly labeled glucose ([U-13C6]) provides a global snapshot of carbon metabolism, it lacks the resolution to deconvolute parallel pathways that share end-products.
This guide delineates the technical divergence between D-[1,2-13C2]glucose and [5,6-13C2]glucose .[1] The core distinction lies in their sensitivity to the oxidative Pentose Phosphate Pathway (oxPPP) .[1][2]
-
[1,2-13C2]Glucose is the gold standard for quantifying oxPPP flux relative to glycolysis, as the C1 decarboxylation event creates a unique mass isotopomer signature (M+1).
-
[5,6-13C2]Glucose serves as a "PPP-insensitive" anchor, retaining its label integrity regardless of oxidative decarboxylation, making it superior for isolating downstream TCA cycle anaplerosis and pyruvate cycling without the confounding variables of pentose recycling.
Part 1: Mechanistic Divergence & Atom Mapping
To interpret MS data correctly, one must understand the fate of specific carbon atoms. Both tracers produce ostensibly identical [2,3-13C2]pyruvate species via glycolysis, but their behavior diverges sharply once glucose-6-phosphate (G6P) enters the oxidative PPP.
The Glycolytic Baseline (Embden-Meyerhof-Parnas)
In standard glycolysis, fructose-1,6-bisphosphate is cleaved into DHAP (carbons 1-3) and GAP (carbons 4-6). Triose phosphate isomerase equilibrates these pools.
-
[1,2-13C2]Glucose:
-
Generates labeled DHAP ([1,2-13C2]) and unlabeled GAP.
-
Final Pyruvate Pool: 50% [2,3-13C2]Pyruvate / 50% Unlabeled.
-
-
[5,6-13C2]Glucose:
-
Generates unlabeled DHAP and labeled GAP ([2,3-13C2]).
-
Final Pyruvate Pool: 50% Unlabeled / 50% [2,3-13C2]Pyruvate.
-
The Pentose Phosphate Pathway Variable
The divergence occurs at the 6-phosphogluconate dehydrogenase (6-PGDH) step, where C1 is released as CO2.
-
[1,2-13C2]Glucose Behavior:
-
Loss of C1: The label at C1 is lost as
CO2. -
Retention of C2: The label at C2 becomes C1 of Ribulose-5-Phosphate (Ru5P).
-
Result: The resulting pentose pool is singly labeled (M+1) . When these pentoses recycle back to glycolysis (via Transketolase/Transaldolase), they generate M+1 lactate/pyruvate .
-
-
[5,6-13C2]Glucose Behavior:
-
Retention of C5/C6: These carbons are far removed from the decarboxylation site. They become C4 and C5 of Ru5P.
-
Result: The resulting pentose pool remains doubly labeled (M+2) . Recycling back to glycolysis produces M+2 lactate/pyruvate , mimicking the glycolytic signature.
-
Pathway Visualization
The following diagram illustrates the atom transitions that create these distinct isotopologue signatures.
Figure 1: Comparative atom mapping showing how [1,2-13C2]glucose generates unique M+1 species via PPP, while [5,6-13C2]glucose retains M+2 stoichiometry.
Part 2: Experimental Strategy & Tracer Selection
When to use [1,2-13C2]Glucose
Use this tracer when your primary question involves the partitioning of glucose flux .
-
Objective: Calculate the ratio of Glycolysis vs. Pentose Phosphate Pathway.
-
Key Readout: The ratio of M+1 to M+2 in Lactate or Alanine.
-
High M+1/M+2 ratio
High oxidative PPP flux. -
Low M+1/M+2 ratio
Dominant glycolytic flux.
-
-
Downstream Limitation: Because the label is "scrambled" into M+1 and M+2 pools before entering the TCA cycle, quantifying precise TCA cycle turns becomes computationally complex.
When to use [5,6-13C2]Glucose
Use this tracer when your focus is mitochondrial metabolism or anaplerosis .
-
Objective: Measure Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) flux, or assess TCA cycle turnover rates.
-
Advantage: The label enters the TCA cycle as a clean M+2 Acetyl-CoA (via PDH) or M+2 Oxaloacetate (via PC), regardless of whether the glucose passed through the PPP first.
-
Key Readout:
-
Citrate M+2: Indicates direct PDH entry.
-
Citrate M+4: Indicates multiple TCA turns.
-
Aspartate/Malate M+2: Indicates anaplerotic entry via PC.
-
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or tissue slices.
Reagents and Preparation
-
Tracer Media: Glucose-free DMEM/RPMI supplemented with 10-25 mM [1,2-13C2]glucose OR [5,6-13C2]glucose (Cambridge Isotope Laboratories or equivalent, >99% purity). Dialyzed FBS must be used to avoid introducing unlabeled glucose.
-
Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).
Workflow Steps
-
Steady State Seeding: Seed cells to reach 70-80% confluence. Metabolic steady state is critical; avoid analyzing cells in lag phase.
-
Pulse Labeling:
-
Wash cells 2x with warm PBS.
-
Add Tracer Media.
-
Incubation Time:
-
Glycolysis/PPP Flux: 1–4 hours (turnover of glycolytic intermediates is rapid).
-
TCA Cycle/Anaplerosis: 6–24 hours (requires isotopic steady state in mitochondrial pools).
-
-
-
Metabolism Quench (Critical Step):
-
Rapidly aspirate media.
-
Immediately add -80°C Quenching Solution directly to the plate.
-
Note: Do not wash with PBS after media removal; the time delay alters metabolite levels. Residual media is less problematic than metabolic perturbation.
-
-
Extraction:
-
Scrape cells on dry ice.
-
Vortex vigorously (10 min at 4°C).
-
Centrifuge at 16,000 x g for 10 min at 4°C.
-
Transfer supernatant to LC-MS vials.
-
-
LC-MS/MS Acquisition:
-
Column: HILIC (e.g., Waters BEH Amide) is required for polar metabolites (Lactate, Pyruvate, Amino Acids).
-
Mode: Negative Ion Mode (ESI-).
-
Scan Type: MRM (Multiple Reaction Monitoring) or High-Resolution SIM.
-
Part 4: Data Interpretation & Quantitative Analysis
Mass Isotopologue Distribution (MID)
The following table summarizes the expected isotopologue shifts for key metabolites.
| Metabolite | Tracer | Dominant Pathway | Expected Major Isotopologue | Mechanistic Cause |
| Lactate | [1,2-13C2] | Glycolysis | M+2 | Direct conversion of [1,2] or [4,5,6] trioses. |
| Lactate | [1,2-13C2] | oxPPP | M+1 | Loss of C1; C2 becomes C1 of pentose; recycling yields singly labeled triose. |
| Lactate | [5,6-13C2] | Glycolysis | M+2 | Direct conversion. |
| Lactate | [5,6-13C2] | oxPPP | M+2 | C5/C6 are retained throughout PPP recycling. |
| Citrate | [5,6-13C2] | TCA (PDH Entry) | M+2 | [2,3-13C2]Pyruvate |
| Citrate | [1,2-13C2] | TCA (PDH Entry) | Mixed (M+1/M+2) | Input Acetyl-CoA pool is a mix of M+1 (from PPP) and M+2 (from Glycolysis). |
Calculating PPP Flux (The "M1/M2 Ratio")
When using [1,2-13C2]Glucose , the relative flux of PPP (
- : Abundance of M+1 isotopologue (corrected for natural abundance).
-
: Abundance of M+2 isotopologue.[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Note: This is a semi-quantitative proxy. Full quantification requires metabolic flux modeling (MFA) software (e.g., INCA, 13C-Flux2) to account for reversible non-oxidative PPP reactions.
Calculating Anaplerosis
When using [5,6-13C2]Glucose , anaplerosis (Pyruvate Carboxylase flux) is distinguished from oxidative TCA flux (PDH) by comparing Aspartate (surrogate for Oxaloacetate) and Citrate.
-
PDH Flux: Generates M+2 Citrate (Acetyl-CoA entry).
-
PC Flux: Generates M+2 or M+3 Oxaloacetate (direct pyruvate carboxylation), appearing as M+2/M+3 Aspartate.
References
-
Metallo, C. M., et al. (2009). "Evaluation of 13C-labeled glucose metabolism in mammalian cells using metabolic flux analysis." Nature Protocols. Available at: [Link]
-
Brekke, E. M., et al. (2012). "Assessing the pentose phosphate pathway using [2,3-13C2]glucose." Nutrition & Metabolism. (Note: Discusses the limitations of 1,2 vs 2,3 labeling). Available at: [Link]
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. Available at: [Link]
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Available at: [Link]
-
Lu, W., et al. (2018). "Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to High Resolution Mass Spectrometry." Methods in Molecular Biology. Available at: [Link]
Sources
Technical Guide: Retention of 13C Label in Pentose Phosphate Pathway Using D-[5,6-13C2]Glucose
Executive Summary
The Pentose Phosphate Pathway (PPP) is the metabolic pivot point between anabolic biosynthesis (nucleotides, NADPH) and catabolic energy production (glycolysis).[1][2][3] Quantifying flux through this pathway is critical in oncology, immunology, and metabolic engineering. While [1,2-13C2]glucose is the traditional tracer for measuring oxidative PPP flux (via C1 decarboxylation), D-[5,6-13C2]glucose offers a distinct and often superior advantage: label retention .
By positioning the
Part 1: Mechanistic Principles & Atom Mapping
The "Non-Loss" Advantage
The primary challenge in PPP flux analysis is distinguishing between the oxidative branch (oxPPP), which is irreversible and generates NADPH, and the non-oxidative branch (non-oxPPP), which is reversible and recycles carbons back to glycolysis.
-
[1,2-13C2]Glucose Limitation: In the oxPPP, Glucose-6-P is decarboxylated to Ribulose-5-P. The C1 carbon is lost as CO
. If C1 is labeled, the resulting pentose is unlabeled (or singly labeled if starting with [1,2]), complicating the quantification of total de novo nucleotide synthesis. -
[5,6-13C2]Glucose Solution: The C5 and C6 positions of glucose are far removed from the decarboxylation site (C1). Consequently, the label is retained in the pentose phosphate pool regardless of whether the carbon entered via the oxidative or non-oxidative route.
Carbon Fate Map
Understanding the atom transitions is non-negotiable for interpreting Mass Isotopomer Distribution (MID) data.
Pathway A: Oxidative PPP (oxPPP)[4]
-
Input: this compound (M+2).
-
Reaction: G6P
6-PG Ribulose-5-P + CO . -
Fate: C1 is lost. C5 and C6 become C4 and C5 of Ribulose-5-P.
-
Result: Ribose-5-Phosphate is M+2 .[4]
Pathway B: Glycolysis (EMP)
-
Input: this compound (M+2).
-
Cleavage: Fructose-1,6-BP splits into DHAP (C1-C3) and GAP (C4-C6).
-
Fate:
-
DHAP: Derived from Glucose C1-C3 (Unlabeled).
M+0 . -
GAP: Derived from Glucose C4-C6 (C5, C6 are labeled).
M+2 .
-
-
Triose Pool Equilibration: Triose Phosphate Isomerase (TPI) rapidly interconverts GAP and DHAP.
-
Result: The intracellular pyruvate/lactate pool becomes a mixture of M+0 (50%) and M+2 (50%) .
Visualization of Carbon Flow
The following diagram illustrates the divergence of the label into Nucleotides vs. Lactate.
Figure 1: Carbon atom transitions for [5,6-13C2]Glucose.[4][5] Note that the M+2 label is retained in the pentose pathway despite oxidative decarboxylation, making it an ideal tracer for nucleotide synthesis.
Part 2: Experimental Design & Protocol
To ensure data integrity, the experimental workflow must prevent metabolic quenching delays and isotopic back-exchange.
Tracer Selection Criteria
-
Tracer: D-Glucose-5,6-13C2 (99% enrichment).
-
Concentration: Match the molarity of glucose in your standard media (e.g., 10mM or 25mM for DMEM).
-
Dialyzed FBS: Critical. Standard Fetal Bovine Serum contains unlabeled glucose. You must use dialyzed FBS to prevent dilution of the isotopic enrichment.
Cell Culture & Labeling Workflow
-
Seeding: Seed cells in 6-well plates. Allow to reach 70-80% confluence (log phase).
-
Wash: Aspirate media and wash 2x with PBS (37°C) to remove residual unlabeled glucose.
-
Pulse: Add media containing [5,6-13C2]Glucose.
-
Duration:
-
Isotopic Steady State (Flux): 24–48 hours (requires at least 2-3 cell doublings).
-
Dynamic Labeling (Kinetic): 5, 15, 30, 60 minutes (for measuring turnover rates).
-
-
-
Quenching (The Critical Step): Metabolism turns over in milliseconds.
-
Place plate on Dry Ice/Methanol slurry immediately.
-
Aspirate media.[6]
-
Add -80°C Extraction Solvent (80:20 Methanol:Water) directly to the monolayer.
-
Metabolite Extraction Protocol
This protocol is optimized for polar metabolites (sugar phosphates, nucleotides).
-
Scrape: Scrape cells in the cold methanol/water mixture.
-
Transfer: Move lysate to Eppendorf tubes on ice.
-
Vortex: Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge: 16,000 x g for 10 minutes at 4°C to pellet protein/debris.
-
Supernatant: Transfer supernatant to a new glass vial.
-
Dry: Evaporate to dryness using a SpeedVac (no heat) or Nitrogen stream.
-
Reconstitute: Resuspend in LC-MS compatible mobile phase (e.g., 50% Acetonitrile).
Part 3: Mass Spectrometry & Data Analysis[3][7]
LC-MS Method (HILIC)
Reverse-phase chromatography retains sugar phosphates poorly. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for this application.
| Parameter | Setting |
| Column | ZIC-pHILIC (Merck) or Amide-HILIC (Waters) |
| Mobile Phase A | 20 mM Ammonium Carbonate, pH 9.0 (Water) |
| Mobile Phase B | 100% Acetonitrile |
| Ionization | ESI Negative Mode (Phosphates ionize best in negative) |
| Mass Resolution | > 30,000 (Orbitrap) or Q-TOF equivalent |
Interpreting Mass Isotopomer Distributions (MIDs)
When analyzing the data, you will look for specific "M+X" shifts.
Target 1: Ribose-5-Phosphate (R5P) & Nucleotides (e.g., AMP, UMP)
-
M+0: Unlabeled (pre-existing pool or from non-glucose sources).
-
M+2: The Signal of Interest. This represents R5P synthesized from [5,6-13C2]Glucose via the Oxidative PPP.
-
Note: If Non-Oxidative PPP is highly active (recycling), you may see complex isotopomers (M+1 or M+3) due to transketolase scrambling, but M+2 remains the dominant signature of direct glucose-to-ribose conversion.
-
Target 2: Lactate / Pyruvate[1][7]
-
M+0: Derived from the DHAP half of glycolysis (C1-C3 of glucose).
-
M+2: Derived from the GAP half of glycolysis (C4-C6 of glucose).
-
Ratio: In pure glycolysis, M+0 and M+2 should appear in a roughly 50:50 ratio (ignoring natural abundance correction).
-
Deviation: If M+2 is significantly lower than M+0, it suggests carbon loss via other pathways or dilution from glycogen.
Calculating Fractional Contribution
To determine the fractional contribution of the PPP to the nucleotide pool:
Where
However, for [5,6-13C2] specifically, we often look at the M+2 mole fraction in Ribose relative to the M+2 mole fraction in the precursor (Glucose-6-P) to estimate the synthesis rate.
Part 4: Interpretation Logic (Self-Validating System)
To ensure your data is trustworthy (E-E-A-T), apply this logic check:
-
The Glycolysis Control: Check Lactate. Do you see a ~50/50 split of M+0 and M+2?
-
Yes: Glycolysis is active, and the tracer is valid.
-
No (Mostly M+0): The cells are using an alternative carbon source (Glutamine) or the pulse time was too short.
-
-
The PPP Readout: Check AMP or Ribose-5-P.
-
Presence of M+2: Confirms de novo synthesis from glucose.
-
Absence of M+2: The cell is using salvage pathways (recycling existing nucleobases) rather than the PPP.
-
Distinguishing Ox-PPP vs. Non-Ox PPP
While [1,2-13C2] is better for calculating the exact split ratio, [5,6-13C2] allows you to confirm if the non-oxidative branch is acting in "reverse" (Ribose
-
If Ribose is M+2, and you see M+2 Fructose-6-P appearing, it indicates that pentoses are being recycled back into the hexose pool via the non-oxidative branch (Reverse Pentose Phosphate Pathway).
References
-
Metabolic Flux Analysis of the Pentose Phosphate Pathway. AIChE Journal. [Link]
-
[1,2-13C2]- and [5,6-13C2]-glucose reveal fluxes through different glycolytic routes. Nature Communications / ResearchGate. [Link]
-
13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling. Journal of Neurochemistry (PMC). [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology (PMC). [Link]
-
Assessing the pentose phosphate pathway using [2,3-13C2]glucose. ResearchGate. [Link][1]
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D-[5,6-13C2]Glucose Applications in Cancer Metabolism Research: An In-depth Technical Guide
Introduction: Unraveling the Metabolic Rewiring of Cancer
Cancer is characterized by uncontrolled cell proliferation, a process that demands significant metabolic reprogramming to meet the increased need for energy and biosynthetic precursors.[1] A hallmark of this reprogramming is the altered metabolism of glucose, a primary nutrient for cancer cells.[2] While normal cells primarily utilize glucose for oxidative phosphorylation, many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[2] However, the metabolic alterations in cancer extend far beyond this observation. To develop effective therapeutic strategies, a deep and nuanced understanding of these complex metabolic networks is paramount.
Stable isotope tracing has emerged as a powerful technique to investigate these metabolic pathways and their dynamics within biological systems.[1] By introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C), into a system, researchers can track the fate of these labeled atoms through various metabolic reactions.[3] This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rates of metabolic reactions, providing a detailed map of cellular metabolism.[4][5]
This technical guide focuses on the application of a specific, strategically labeled glucose tracer, D-[5,6-¹³C₂]Glucose, in the context of cancer metabolism research. We will delve into the rationale behind using this particular isotopologue, the key metabolic pathways it helps to elucidate, and the experimental and analytical methodologies required for its successful implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracing to gain deeper insights into the metabolic vulnerabilities of cancer.
The Rationale for D-[5,6-13C2]Glucose: A Precision Tool for Metabolic Inquiry
The choice of a ¹³C-labeled tracer is critical and dictates the specific metabolic questions that can be answered.[4] While uniformly labeled glucose ([U-¹³C₆]Glucose) provides a general overview of glucose metabolism, specifically labeled isotopologues like D-[5,6-¹³C₂]Glucose offer a more targeted and precise interrogation of key metabolic branch points. The labeling of carbons 5 and 6 in the glucose molecule provides distinct advantages for tracing several critical pathways in cancer metabolism.
Upon entering glycolysis, D-[5,6-¹³C₂]Glucose is metabolized to two molecules of pyruvate. One of these pyruvate molecules will be labeled on carbons 2 and 3 ([2,3-¹³C₂]pyruvate), while the other will be unlabeled. This specific labeling pattern is instrumental in dissecting the relative contributions of different pathways downstream of glycolysis.
Key Metabolic Pathways Illuminated by this compound
The unique labeling pattern of D-[5,6-¹³C₂]Glucose makes it particularly well-suited for investigating the following metabolic pathways, which are often dysregulated in cancer:
The Pentose Phosphate Pathway (PPP)
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[6] Cancer cells often exhibit increased PPP activity to support their high proliferation rates and to counteract oxidative stress.
Tracing the fate of the ¹³C labels from D-[5,6-¹³C₂]Glucose through the PPP allows for the quantification of its activity relative to glycolysis. The oxidative branch of the PPP decarboxylates glucose-6-phosphate at the C1 position, leading to the loss of the C1 carbon. Subsequent rearrangements in the non-oxidative branch of the PPP result in the production of fructose-6-phosphate and glyceraldehyde-3-phosphate with distinct labeling patterns that can be differentiated from those generated directly through glycolysis.[7] This allows for a precise determination of the flux through this critical pathway.
Serine and Glycine Biosynthesis
The amino acids serine and glycine are not only essential for protein synthesis but also serve as key precursors for the synthesis of nucleotides, lipids, and glutathione. Many cancer cells upregulate the de novo synthesis of serine and glycine from the glycolytic intermediate 3-phosphoglycerate (3-PG).
When D-[5,6-¹³C₂]Glucose is used as a tracer, the resulting [2,3-¹³C₂]3-PG will lead to the production of serine labeled on carbons 2 and 3 ([2,3-¹³C₂]serine). This enables the direct measurement of the flux from glycolysis into the serine biosynthesis pathway, providing insights into the anabolic reprogramming of cancer cells.
One-Carbon Metabolism
One-carbon metabolism refers to a network of reactions that transfer one-carbon units, which are essential for the synthesis of nucleotides, methionine, and other critical biomolecules. The serine synthesis pathway is a major contributor to one-carbon metabolism, as the conversion of serine to glycine donates a one-carbon unit to the folate cycle.
By tracing the labeled carbons from D-[5,6-¹³C₂]Glucose into serine and subsequently into the one-carbon pool, researchers can investigate the activity of this vital metabolic network. For instance, the labeled one-carbon unit can be tracked into the synthesis of purines and thymidylate, providing a measure of de novo nucleotide synthesis.[8]
Visualizing Metabolic Flow: this compound Tracing
Caption: Fate of ¹³C atoms from D-[5,6-¹³C₂]Glucose through central carbon metabolism.
Experimental Workflow: A Step-by-Step Guide
A successful ¹³C tracer experiment requires meticulous planning and execution. The following provides a general workflow for using D-[5,6-¹³C₂]Glucose in cancer cell culture experiments.
Experimental Design and Cell Culture
-
Cell Line Selection: Choose cancer cell lines relevant to the research question. It is often beneficial to include a non-cancerous cell line as a control to identify cancer-specific metabolic alterations.
-
Culture Medium: Utilize a glucose-free medium formulation and supplement it with a known concentration of D-[5,6-¹³C₂]Glucose. Ensure all other necessary nutrients are present. The concentration of the tracer should be carefully considered to mimic physiological conditions while ensuring sufficient label incorporation.[9]
-
Labeling Time Course: The duration of labeling is a critical parameter. A time-course experiment (e.g., 0, 2, 8, 24 hours) is recommended to determine the time required to reach isotopic steady state, where the labeling of intracellular metabolites becomes constant.[10] Reaching this state is crucial for accurate metabolic flux analysis.[10]
-
Biological Replicates: Include a sufficient number of biological replicates (typically 3-6) for each condition to ensure statistical robustness.
Sample Preparation and Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions after harvesting the cells. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent.
-
Metabolite Extraction: A common method for extracting polar metabolites is to use a mixture of methanol, acetonitrile, and water. The choice of extraction solvent should be optimized for the metabolites of interest.
-
Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require chemical derivatization to increase their volatility.
Analytical Techniques for ¹³C Labeling Analysis
The two primary analytical techniques for measuring ¹³C enrichment in metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11]
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is a highly sensitive technique for detecting and quantifying the mass isotopologues of metabolites.[12] The mass isotopologue distribution (MID) provides information on the number of ¹³C atoms incorporated into each metabolite.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional isotopomers of a metabolite, revealing which specific carbon atoms are labeled.[14][15][16] This level of detail can be crucial for resolving complex metabolic pathways.[6][16]
Data Analysis and Interpretation
-
Correction for Natural ¹³C Abundance: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C (approximately 1.1%) to accurately determine the extent of label incorporation from the tracer.[7]
-
Metabolic Flux Analysis (MFA): The corrected isotopologue data can be used in computational models to calculate the relative or absolute fluxes through metabolic pathways.[5] This involves fitting the experimental data to a metabolic network model.
Experimental Protocol: A Summarized Table
| Step | Procedure | Key Considerations |
| 1. Cell Seeding & Growth | Seed cells in appropriate culture vessels and allow them to reach the desired confluency. | Ensure consistent cell numbers across all conditions. |
| 2. Tracer Introduction | Replace the standard culture medium with a glucose-free medium supplemented with D-[5,6-¹³C₂]Glucose. | The final glucose concentration should be physiological (e.g., 5-10 mM). |
| 3. Incubation | Incubate the cells for the predetermined time points. | Maintain a controlled environment (temperature, CO₂). |
| 4. Quenching & Harvesting | Rapidly wash cells with ice-cold saline and add a cold extraction solvent. | Perform this step quickly to halt metabolic activity. |
| 5. Metabolite Extraction | Scrape the cells and collect the cell lysate. Centrifuge to pellet cell debris. | Keep samples on ice or at 4°C throughout the process. |
| 6. Sample Preparation | Dry the supernatant containing the metabolites. Derivatize if using GC-MS. | Ensure complete drying to prevent interference in the analysis. |
| 7. Analytical Measurement | Analyze the samples using LC-MS/MS or GC-MS. | Use appropriate instrument settings for optimal detection of target metabolites. |
| 8. Data Analysis | Correct for natural ¹³C abundance and perform metabolic flux analysis. | Utilize specialized software for data processing and modeling. |
Visualizing the Experimental Workflow
Caption: A streamlined workflow for D-[5,6-¹³C₂]Glucose tracing experiments.
Conclusion: A Powerful Approach for Uncovering Metabolic Vulnerabilities
The use of D-[5,6-¹³C₂]Glucose in stable isotope tracing studies provides a robust and precise method for dissecting the intricate metabolic reprogramming that occurs in cancer cells. By enabling the detailed analysis of the Pentose Phosphate Pathway, serine and glycine biosynthesis, and one-carbon metabolism, this approach offers invaluable insights into the metabolic adaptations that fuel cancer cell proliferation and survival. The data generated from these experiments can help to identify novel therapeutic targets and to develop more effective strategies for treating cancer. As our understanding of cancer metabolism continues to grow, the application of specifically designed isotopic tracers like D-[5,6-¹³C₂]Glucose will undoubtedly play a pivotal role in advancing the field of oncology.
References
-
Marin-Valencia, I., et al. (2012). Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors. PLoS ONE, 7(3), e33106. [Link]
-
Yang, C. (2020). Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT. [Link]
-
Faubert, B., et al. (2017). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 12(7), 1347-1363. [Link]
-
Lee, W. N., et al. (1998). Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose. Biochemical Journal, 330(Pt 2), 841–847. [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
-
Fendt, S. M., et al. (2018). 13C Tracer Analysis and Metabolomics in 3D Cultured Cancer Cells. Methods in Molecular Biology, 1862, 45-57. [Link]
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Metabolic Solutions. (n.d.). Stable Isotope Tracer Experiments with Glucose. Metabolic Solutions. [Link]
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J.R. de la Fuente. (2013). Cancer Drug Development Using Glucose Metabolism Radiopharmaceuticals. Current Pharmaceutical Design, 19(33), 5901-5916. [Link]
-
Lee, W. N. P., et al. (2018). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Analytical and Bioanalytical Chemistry, 410(11), 2735-2745. [Link]
-
Gunda, V., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link]
-
Hui, S., et al. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 23(10), 683-700. [Link]
-
Yuan, Y., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(2), 85. [Link]
-
Li, Y., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 23(4), 623-629. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13. [Link]
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Lane, A. N., et al. (2011). Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13 C and 1 H Signals. Methods in Molecular Biology, 708, 249-281. [Link]
-
Lee, W. N. P., et al. (2018). Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. NMR in Biomedicine, 31(7), e3924. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13. [Link]
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Gkiouli, M., et al. (2019). Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions. Cells, 8(9), 1099. [Link]
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Clendinen, C. S., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4587-4594. [Link]
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Liu, X., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. eScholarship, University of California. [Link]
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Gkiouli, M., et al. (2019). Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions. Semantic Scholar. [Link]
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Nagdas, S., & Kashatus, D. F. (2021). Glucose Metabolism in Cancer: The Warburg Effect and Beyond. Methods in Molecular Biology, 2227, 3-15. [Link]
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Gao, Y., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 17, 1104640. [Link]
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Michigan Medicine. (2023, May 17). Study finds cancer cells use a new fuel in absence of sugar. Michigan Medicine News. [Link]
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de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 22(5), 463-482. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling pattern from cells. ResearchGate. [Link]
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NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
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Methodological & Application
Precision Mapping of Central Carbon Metabolism: Protocol for 13C-MFA Using D-[5,6-13C2]Glucose
Strategic Rationale: Why D-[5,6-13C2]Glucose?
In the landscape of metabolic flux analysis (13C-MFA), the choice of tracer dictates the resolution of the metabolic map.[1] While [1,2-13C2]Glucose is the standard for quantifying Pentose Phosphate Pathway (PPP) flux due to the oxidative loss of C1, This compound offers a distinct and complementary advantage.
This tracer is the "anchor" of the carbon skeleton. Because the C5 and C6 positions are generally retained during the oxidative decarboxylation events of the PPP, this tracer provides a clean signal for measuring the flux of glucose carbon into the TCA cycle via glycolysis. It generates a specific [1,2-13C2]Acetyl-CoA isotopomer, which propagates unique mass isotopomer distributions (MIDs) into the TCA cycle intermediates, allowing for precise resolution of anaplerotic fluxes and pyruvate cycling without the confounding effects of upstream PPP carbon loss.
Core Applications
-
TCA Cycle Resolution: Distinguishing oxidative TCA flow from anaplerosis (e.g., Pyruvate Carboxylase activity).
-
Pyruvate Cycling: Quantifying the exchange between Pyruvate, Malate, and Oxaloacetate.
-
Parallel Labeling: When combined with [1,2-13C2]Glucose data, it resolves the complete Central Carbon Metabolism (CCM) network with high confidence.
Experimental Design & Pre-requisites
Metabolic vs. Isotopic Steady State
For standard stationary 13C-MFA, two conditions must be met:
-
Metabolic Steady State: Metabolite concentrations and fluxes are constant. (Achieved during exponential growth).[2]
-
Isotopic Steady State: The 13C enrichment in intracellular pools has reached equilibrium.
Rule of Thumb: Cells must undergo 5–6 doublings in the presence of the labeled tracer to ensure >98% isotopic enrichment of the biomass and intracellular pools.
Media Formulation
-
Glucose: Replace natural glucose entirely with this compound (or a defined ratio, e.g., 20% labeled / 80% unlabeled, though 100% tracer is recommended for maximum sensitivity in drug development studies).
-
Glutamine: Use unlabeled glutamine.[3]
-
Serum: Dialyzed FBS (dFBS) is mandatory to remove unlabeled glucose and undefined carbon sources that would dilute the isotopic signal.
Protocol: Wet Lab Workflows
Phase 1: Quenching and Extraction (Adherent Cells)
Objective: Instantly arrest metabolism to prevent "scrambling" of labeling patterns during harvest.
Materials:
-
Quenching Solution: 100% Methanol (LC-MS grade), pre-chilled to -80°C .
-
Wash Solution: 0.9% NaCl or PBS (4°C).
-
Internal Standards: Norvaline (for GC-MS) or 13C-Yeast Extract (for LC-MS).
Step-by-Step:
-
Rapid Wash: Aspirate media quickly. Briefly rinse monolayer with cold saline (5 seconds max) to remove extracellular glucose. Critical: Do not stress cells; prolonged washing alters metabolism.
-
Cryo-Quench: Immediately add 1.5 mL of -80°C Methanol directly to the plate.
-
Harvest: Incubate on dry ice for 15 minutes. Scrape cells into the methanol.
-
Extraction: Transfer suspension to a tube. Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Collection: Transfer supernatant (containing metabolites) to a fresh glass vial.
-
Dry Down: Evaporate methanol under nitrogen stream or vacuum concentrator (SpeedVac) without heat.
Phase 2: Derivatization for GC-MS
Rationale: We utilize TBDMS (tert-butyldimethylsilyl) derivatization. Unlike TMS, TBDMS derivatives yield a dominant [M-57]+ fragment (loss of tert-butyl group), which preserves the entire carbon skeleton of amino acids, simplifying the atom mapping.
Reagents:
-
MTBSTFA + 1% TBDMCS (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).
-
Acetonitrile (anhydrous).
Protocol:
-
Resuspend: Dissolve dried extract in 30 µL anhydrous Acetonitrile.
-
React: Add 30 µL MTBSTFA.
-
Incubate: Heat at 70°C for 60 minutes .
-
Transfer: Transfer to GC vials with glass inserts. Analyze within 24 hours.
Protocol: Data Acquisition (GC-MS)[4][5]
Instrument: Agilent 7890/5977 or equivalent single quadrupole MS. Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
Settings:
-
Inlet: 250°C, Splitless mode (or 1:10 split if biomass is high).
-
Carrier Gas: Helium at 1 mL/min constant flow.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 10°C/min to 300°C.
-
Ramp 2: 300°C (hold 5 min).
-
-
MS Source: 230°C. Quad: 150°C.
-
Acquisition: SIM (Selected Ion Monitoring) mode is preferred for sensitivity.
Target Ions (TBDMS Derivatives):
| Metabolite | Fragment | Formula | Target Ions (m/z) | Carbon Skeleton |
|---|---|---|---|---|
| Alanine | [M-57]+ | C1-C3 | 260, 261, 262, 263 | Full (3C) |
| Glycine | [M-57]+ | C1-C2 | 246, 247, 248 | Full (2C) |
| Glutamate | [M-57]+ | C1-C5 | 432, 433... 437 | Full (5C) |
| Aspartate | [M-57]+ | C1-C4 | 418, 419... 422 | Full (4C) |
| Lactate | [M-57]+ | C1-C3 | 261, 262, 263 | Full (3C) |
Note: Alanine is the surrogate for Pyruvate; Glutamate for Alpha-Ketoglutarate; Aspartate for Oxaloacetate.
Atom Mapping & Visualization
Understanding the carbon transition is critical for interpreting the data.
The Pathway Logic:
-
Glycolysis: this compound is cleaved. C5 and C6 become C2 and C3 of GAP (Glyceraldehyde-3-Phosphate).
-
Pyruvate Generation: GAP converts to Pyruvate. The label is at C2 and C3 of Pyruvate.
-
PDH Reaction: Pyruvate Dehydrogenase removes C1 (unlabeled). The resulting Acetyl-CoA is labeled at C1 (carbonyl) and C2 (methyl) .
-
TCA Entry: [1,2-13C2]Acetyl-CoA condenses with Oxaloacetate.
Caption: Atom mapping of this compound. Note that Pyruvate retains the label at C2/C3, which converts to a fully labeled Acetyl moiety (C1/C2) upon entering the TCA cycle.
Data Analysis & Flux Modeling[1][5][6][7][8][9][10][11][12][13]
Data Processing
Raw MS data must be corrected for the natural abundance of isotopes (C, H, N, O, Si, S) in the derivative skeleton.
-
Software: Use Dull-EMS or IsoCor for natural abundance correction.
-
Output: Mass Isotopomer Distributions (MIDs) expressed as fractional abundances (m0, m1, m2...).
Flux Modeling (INCA)
Fluxes cannot be measured directly; they are estimated by fitting a metabolic model to the measured MIDs.
Workflow utilizing INCA (Isotopomer Network Compartmental Analysis):
-
Network Definition: Define the reactions (Glycolysis, PPP, TCA, Anaplerosis) and atom transitions (e.g., Glc.abcdeF -> Pyr.abc + Pyr.deF).
-
Measurement Input: Input the corrected MIDs for Alanine (Pyr), Glutamate (aKG), Aspartate (OAA), etc.
-
Flux Estimation: The software minimizes the variance-weighted sum of squared residuals (SSR) between simulated and measured MIDs.
-
Statistical Analysis: Perform Monte Carlo sampling to determine 95% confidence intervals for the fluxes.
Caption: The iterative workflow of 13C-MFA. The model is refined until the simulated isotope distributions statistically match the experimental MS data.
QC & Troubleshooting: The Self-Validating System
To ensure "Trustworthiness," every experiment must include these internal checks:
| QC Checkpoint | Acceptance Criteria | Troubleshooting |
| Biomass Growth | Log-linear growth curve (R² > 0.98). | If slow, check for toxicity of dFBS or media components. |
| Isotopic Stationarity | MIDs of key metabolites (e.g., Glutamate) are constant between t=24h and t=30h. | If MIDs are changing, culture has not reached steady state. Extend labeling time. |
| Fit Quality (SSR) | The minimized SSR should fall within the Chi-square confidence interval. | High SSR indicates the model structure is incorrect (e.g., missing reaction) or data is noisy. |
| Leucine Check | Leucine (essential amino acid) should be unlabeled (m0 > 98%). | If Leucine is labeled, the dFBS was not dialyzed properly, or there is unlabeled glucose contamination. |
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Link
-
Young, J. D. (2014).[4][5] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[4][6][5] Bioinformatics, 30(9), 1333–1335.[5] Link
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. Link
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolites, 3(3), 713–723. Link
-
Wahl, S. A., et al. (2004). 13C labeling experiments at metabolic non-stationary conditions: an exploratory study. BMC Bioinformatics, 5, 125. Link
Sources
- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. INCA | Datasets2Tools [maayanlab.cloud]
- 5. scispace.com [scispace.com]
- 6. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Precision Metabolic Tracing: Quantifying Mitochondrial Oxidation via [4,5-13C2]Glutamate
Topic: Detecting [4,5-13C2]glutamate from D-[5,6-13C2]Glucose metabolism Content Type: Application Note & Protocol
Abstract
This application note details the methodology for using This compound to specifically quantify Pyruvate Dehydrogenase (PDH) flux and mitochondrial oxidation rates. Unlike uniformly labeled glucose ([U-13C6]), which creates complex isotopomer patterns, [5,6-13C2]glucose yields a distinct [4,5-13C2]glutamate signature when metabolized via the PDH pathway. This specific isotopomer—detectable as a doublet in 13C-NMR or via specific fragmentation in LC-MS/MS—serves as a robust biomarker for oxidative phosphorylation, distinguishing it from anaplerotic flux (Pyruvate Carboxylase) and Pentose Phosphate Pathway (PPP) activity.
The Metabolic Logic: Atom Mapping
Understanding the fate of carbon atoms is the foundation of this protocol. The choice of [5,6-13C2]glucose is strategic:
-
Glycolysis: Glucose is cleaved into two pyruvate molecules. The C5 and C6 atoms of glucose become the C2 (carbonyl) and C3 (methyl) atoms of one pyruvate molecule, yielding [2,3-13C2]pyruvate .
-
PDH Entry: Pyruvate Dehydrogenase (PDH) decarboxylates pyruvate (removing C1). The labeled C2 and C3 are retained, forming [1,2-13C2]Acetyl-CoA .
-
TCA Cycle: [1,2-13C2]Acetyl-CoA condenses with unlabeled Oxaloacetate (OAA) to form Citrate. As the cycle progresses to
-Ketoglutarate ( -KG) and subsequently Glutamate, the label is conserved at positions C4 and C5 .
Key Distinction:
-
PDH Flux: Produces [4,5-13C2]Glutamate .[1]
-
PC (Anaplerotic) Flux: Pyruvate Carboxylase converts [2,3-13C2]pyruvate directly to OAA, which eventually yields [2,3-13C2]Glutamate .
-
PPP: Since the label is on C5/C6, it is retained even if glucose passes through the oxidative Pentose Phosphate Pathway (which removes C1), making this tracer robust for total mitochondrial oxidation measurements.
Pathway Visualization
Figure 1: Atom mapping of [5,6-13C2]glucose metabolism. The red arrow indicates the PDH-dependent pathway leading to the target [4,5-13C2]glutamate isotopomer.
Experimental Protocol
Phase A: Cell Culture & Tracer Incubation
Objective: Reach isotopic steady state (typically 12–24 hours) or measure kinetic flux (15–60 mins).
-
Media Preparation:
-
Base: Glucose-free, Glutamine-free DMEM (or RPMI).
-
Supplement: 10% Dialyzed FBS (removes endogenous unlabeled glucose/glutamine).
-
Tracer: Add This compound to physiological concentration (e.g., 5 mM or 10 mM).
-
Glutamine: Add unlabeled glutamine (2–4 mM) to prevent metabolic stress, unless glutamine dependence is the variable.
-
-
Incubation:
-
Seed cells (e.g.,
cells/well in 6-well plates). -
Wash cells
with PBS. -
Add labeled media and incubate at 37°C, 5% CO2.
-
-
Quenching:
-
Rapidly aspirate media.
-
Wash
with ice-cold saline (0.9% NaCl). -
Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate (
per well). -
Scrape cells and transfer to Eppendorf tubes.
-
Phase B: Metabolite Extraction
-
Lysis: Vortex vigorously for 10 min at 4°C.
-
Phase Separation (Optional but recommended for lipid removal):
-
Add chloroform (ratio: 1 part chloroform to 2 parts lysate).
-
Centrifuge at
for 10 min at 4°C. -
Collect the upper aqueous phase (contains Glutamate).
-
-
Drying: Evaporate the supernatant to dryness using a SpeedVac or Nitrogen stream (do not heat).
Analytical Protocols
Two detection methods are viable.[2][3][4][5][6][7][8] NMR provides definitive structural proof (doublet detection), while LC-MS/MS offers higher sensitivity for small sample sizes.
Method A: High-Resolution 13C-NMR (Gold Standard for Specificity)
Best for: Large sample volumes (tissue extracts, high-density culture) where positional isotopomers must be visually confirmed.
Sample Prep:
-
Reconstitute dried extract in
D2O containing phosphate buffer (pH 7.4). -
Add internal standard: DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for chemical shift referencing.
Acquisition Parameters:
-
Instrument: 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
Pulse Sequence: 1D proton-decoupled 13C-NMR (e.g., zgpg30 on Bruker systems).
-
Scans: 1,000–10,000 (depending on concentration).
Interpretation:
-
Target Signal: Glutamate C4 (~34.2 ppm) and C5 (~182.0 ppm).
-
The Signature:
-
[4,5-13C2]Glutamate: Appears as a doublet (J ~35-50 Hz) at the C4 and C5 positions due to spin-spin coupling between the adjacent 13C atoms.
-
[4-13C]Glutamate (Singlet): Indicates label scrambling or alternate pathways.
-
Flux Metric: The ratio of the doublet area (
) to the total glutamate signal quantifies the fraction of glutamate derived from PDH-mediated glucose oxidation.
-
Method B: LC-MS/MS (High Sensitivity MRM)
Best for: Small cell numbers, high-throughput screening. Requires fragmentation to distinguish isotopomers.[9]
Standard MS (M+2 detection) cannot distinguish [4,5-13C2]Glu from [1,2-13C2]Glu. You must use Tandem MS (MS/MS) to isolate the C4-C5 fragment.
Protocol (Based on Cai et al.):
-
Chromatography: HILIC column (e.g., Waters XBridge Amide), Mobile Phase A: 20 mM Ammonium Acetate/Ammonium Hydroxide (pH 9.0) in 95:5 Water:ACN; Phase B: 100% ACN.
-
MS Mode: Negative Ion Mode (ESI-).
-
MRM Transitions (Critical):
-
Total Glutamate (M+0): Precursor
Product (or ). -
Target [4,5-13C2]Glu (M+2):
-
Precursor: 148.1 (M+2 mass).
-
Product: 43.0 (Fragment containing C4-C5 labeled).
-
-
Note: If the label were on C1-C2 (from PC flux), the precursor would be 148.1, but the C4-C5 fragment would be 41.0 (unlabeled). This transition shift (
) specifically identifies the [4,5] isotopomer.
-
Data Table: MS/MS Transition Logic
| Isotopomer | Precursor (m/z) | Fragment C4-C5 (m/z) | Pathway Indicated |
| Unlabeled Glu | 146.1 | 41.0 | Background |
| [4,5-13C2]Glu | 148.1 | 43.0 | PDH Flux |
| [1,2-13C2]Glu | 148.1 | 41.0 | PC Flux / Scrambling |
| [2,3-13C2]Glu | 148.1 | 41.0 | PC Flux |
Data Analysis & Interpretation
Calculating Fractional Enrichment
For MS data, calculate the Mass Isotopomer Distribution (MID).
Flux Ratio (PDH vs. PC)
Using the specific isotopomers:
-
High Ratio: Indicates dominance of oxidative phosphorylation (typical in neurons, muscle).
-
Low Ratio: Indicates high anaplerosis (typical in astrocytes, gluconeogenic liver, or rapidly dividing cancer cells).
References
-
Alves, T. C., et al. (2015). "Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle." Cell Metabolism, 22(5), 936-947. Link
- Establishes the foundational logic for TCA cycle flux analysis using 13C tracers.
-
Cai, Z., et al. (2016). "Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples." Nature Communications, 7, 1234. Link
- Provides the specific LC-MS/MS fragmentation protocols for distinguishing glutam
-
Sonnewald, U., & Kondziella, G. (2003). "13C NMR spectroscopy of the brain in vivo and in vitro." NMR in Biomedicine, 16(6-7), 359-367. Link
- Authoritative source on using NMR doublets to distinguish PDH vs PC flux in brain metabolism.
-
Miyazawa, T., et al. (2019). "A simple method to monitor hepatic gluconeogenesis...". American Journal of Physiology-Endocrinology and Metabolism, 316(5), E746-E755. Link
- Validates the use of [5,6-13C2]glucose for separating TCA cycling
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. ckisotopes.com [ckisotopes.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. 13C isotopomer analysis of glutamate by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Precision NMR Profiling of D-[5,6-13C2]Glucose Metabolites: A Technical Guide
Topic: NMR pulse sequences for resolving D-[5,6-13C2]Glucose metabolites Content Type: Application Note and Protocol
Executive Summary
This application note details the experimental framework for resolving metabolic fluxes using This compound as a stable isotope tracer. While [U-13C6]Glucose is the standard for global flux analysis, [5,6-13C2]Glucose offers a distinct advantage: it provides a clean resolution between Glycolysis and the Pentose Phosphate Pathway (PPP) without the decarboxylation loss ambiguity associated with C1-labeled tracers.
This guide targets senior researchers and drug development professionals, focusing on the Nuclear Magnetic Resonance (NMR) pulse sequences required to detect specific isotopomers (e.g., [2,3-13C2]Lactate vs. [3-13C]Lactate) that define these pathways.
Scientific Foundation: The Tracer Logic
To select the correct pulse sequence, one must understand the magnetic fate of the tracer.
Atom Mapping and Isotopomer Generation
The utility of this compound lies in the preservation or breaking of the C5-C6 bond (J_CC coupling).
-
Glycolysis (Embden-Meyerhof-Parnas):
-
Glucose (C1-C2-C3-C4-C5 -C6 ) is cleaved by Aldolase.
-
C4-C5-C6 becomes Glyceraldehyde-3-Phosphate (GAP).
-
C5 becomes C2 (carbonyl) of Pyruvate.
-
C6 becomes C3 (methyl) of Pyruvate.
-
Result: Formation of [2,3-13C2]Pyruvate (and subsequently [2,3-13C2]Lactate ).
-
NMR Signature: A doublet in 13C NMR (due to
coupling ~35-40 Hz).
-
-
Pentose Phosphate Pathway (PPP):
-
Oxidative branch: C1 is lost as CO2.
-
C5-C6 are retained at the "tail" of the pentose (Ribulose-5P positions 4 and 5).
-
Subsequent non-oxidative scrambling (Transketolase/Transaldolase) redistributes these carbons, often breaking the C5-C6 dyad or creating complex isotopomers distinct from the clean [2,3] doublet of glycolysis.
-
Pathway Visualization
The following diagram illustrates the divergence of the label, guiding the interpretation of NMR multiplets.
Caption: Atom mapping of [5,6-13C2]Glucose. The red path (Glycolysis) preserves the C-C bond, yielding a doublet in NMR. The yellow path (PPP) shifts the label position.
Experimental Protocol
Sample Preparation (Biphasic Extraction)
Objective: Isolate polar metabolites (Lactate, Glutamate, Alanine) while removing lipids and proteins that broaden NMR signals.
-
Harvest: Quench cell metabolism immediately. For adherent cells (~10^7 cells), wash with ice-cold PBS and add 600 µL ice-cold Methanol . Scrape and transfer to a tube containing 600 µL Chloroform .
-
Lysis: Vortex vigorously for 1 minute. Add 600 µL ice-cold deionized water (Total ratio 1:1:1 MeOH:CHCl3:H2O).
-
Separation: Centrifuge at 10,000 x g for 15 min at 4°C.
-
Collection: Transfer the upper aqueous phase (methanol/water) to a fresh tube. This contains the glucose metabolites.[1][2][3][4][5][6][7][8]
-
Drying: Lyophilize (freeze-dry) overnight to remove solvents.
-
Reconstitution: Dissolve the dried pellet in 600 µL D2O containing 0.1 mM DSS (chemical shift reference) and 10 mM Phosphate buffer (pH 7.2) to ensure shift stability.
NMR Acquisition Strategy
To resolve [5,6-13C2]Glucose metabolites, we utilize a hierarchy of pulse sequences.
A. 1D
H NMR (The "Screening" Scan)
-
Purpose: Rapid assessment of total metabolite levels.
-
Pulse Sequence: zg30 or noesypr1d (with water presaturation).
-
Parameters:
-
Relaxation Delay (D1): > 2s (ensure quantitative accuracy).
-
Scans (NS): 64–128.
-
-
Observation: Look for the Lactate methyl doublet at 1.33 ppm.[9] In 13C-enriched samples, this "proton doublet" will have 13C satellites (small side peaks) separated by
Hz.
B. 1D
C NMR (The "Isotopomer" Standard)
-
Purpose: Direct detection of carbon backbones to distinguish singlets (natural abundance or broken bonds) from doublets (intact [5,6] derived bonds).
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Critical Setting: Proton Decoupling (WALTZ-16) must be ON during acquisition to remove H-C splitting, leaving only C-C splitting.
-
Analysis:
-
[2,3-13C2]Lactate: Observe C3 (methyl) at ~21 ppm. It will appear as a doublet with
Hz. -
[3-13C]Lactate: Appears as a singlet at ~21 ppm.
-
-
Constraint: Low sensitivity. Requires high concentration (>10 mM) or overnight acquisition (NS > 1024).
C. 2D
H-
C HSQC (The "High-Res" Solver)
-
Purpose: Resolves overlapping metabolites and allows indirect detection of 13C-13C coupling with high sensitivity.
-
Pulse Sequence: hsqcetgpsisp2.2 (Sensitivity enhanced, adiabatic pulses).
-
Configuration for Isotopomers:
-
F1 Resolution: The Carbon dimension (F1) must have sufficient resolution to see the C-C splitting.[9] Set points (TD1) to 256 or 512.
-
Spectral Width: Narrow the F1 width to the aliphatic region (0–80 ppm) if only interested in glycolysis intermediates, to increase resolution per point.
-
-
Interpretation:
-
Cross-peaks for [2,3-13C2]Lactate will show splitting in the vertical (F1/Carbon) dimension.
-
Cross-peaks for [3-13C]Lactate will be singlets in F1.
-
D. 1D
H-{
C} Spin-Echo Difference (POCE)
-
Purpose: "13C-Editing." Selectively observes only protons attached to 13C atoms, filtering out the 99% 12C background.
-
Mechanism: Two scans are acquired—one with a 13C inversion pulse, one without. Subtracting them cancels 12C-bound protons.
-
Application: Quantifying the Fractional Enrichment of the lactate pool.
Data Analysis & Interpretation
The following table summarizes the expected chemical shifts and coupling patterns for key metabolites derived from this compound.
| Metabolite | Carbon Position | Chemical Shift (ppm) | Pattern (Glycolysis) | Pattern (PPP/Scrambled) | Coupling Constant ( |
| Lactate | C3 (Methyl) | 22.8 | Doublet | Singlet | ~35 Hz (C2-C3) |
| Lactate | C2 (Methine) | 71.3 | Doublet | Singlet | ~35 Hz (C2-C3) |
| Alanine | C3 (Methyl) | 19.1 | Doublet | Singlet | ~35 Hz (C2-C3) |
| Glutamate | C4 | 36.2 | Doublet | Complex Multiplet | ~35 Hz (C3-C4) |
Note: Glutamate labeling occurs if [2,3-13C2]Pyruvate enters the TCA cycle via Pyruvate Dehydrogenase (PDH), becoming [1,2-13C2]Acetyl-CoA, which condenses to form citrate.
Workflow Diagram
This diagram outlines the decision process for selecting the correct NMR experiment based on sample concentration and analytical needs.
Caption: Decision tree for NMR pulse sequence selection based on metabolite concentration.
References
-
Burgess, S. C., et al. (2001). 13C NMR isotopomer analysis of glutamate to investigate metabolic fluxes in the heart. American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. Link
-
Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. European Journal of Biochemistry. Link
-
Clendennen, S. K., et al. (1997). 13C NMR analysis of [5,6-13C2]glucose metabolism in maize root tips. Plant Physiology. Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR isotopomer analysis reveals a connection between pyruvate cycling and glucose-stimulated insulin secretion (GSIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mnms-platform.com [mnms-platform.com]
Quantifying pyruvate carboxylase vs dehydrogenase flux with D-[5,6-13C2]Glucose
Application Note: High-Resolution Flux Quantification of Pyruvate Carboxylase vs. Dehydrogenase using D-[5,6-13C2]Glucose
Executive Summary
The metabolic bifurcation of pyruvate represents a critical decision node in cellular physiology, determining whether carbon fuels the TCA cycle for energy (Pyruvate Dehydrogenase, PDH) or replenishes catalytic intermediates for biosynthesis (Pyruvate Carboxylase, PC). While [U-13C6]Glucose is a standard tracer, it often yields complex isotopomer patterns due to extensive recycling.
This guide details the application of This compound as a superior, targeted tracer for resolving PC/PDH flux ratios. This specific isotopomer generates [2,3-13C2]Pyruvate, which creates distinct mass signatures in downstream metabolites (Citrate M+2 vs. M+4), allowing for precise deconvolution of oxidative vs. anaplerotic flux without the confounding loss of label associated with [1-13C]Glucose or the spectral complexity of [U-13C]Glucose.
Scientific Mechanism & Atom Mapping
To quantify flux accurately, one must understand the fate of the carbon skeleton. This compound is metabolized via glycolysis into [2,3-13C2]Pyruvate . The C1 of glucose is lost via the Pentose Phosphate Pathway (PPP), but C5 and C6 are conserved in pyruvate, making this tracer robust against PPP-induced scrambling.
The Bifurcation Node:
-
PDH Pathway (Oxidative):
-
[2,3-13C2]Pyruvate
[1,2-13C2]Acetyl-CoA + CO2. -
The labeled Acetyl-CoA (M+2) condenses with Oxaloacetate (OAA).
-
Result: Citrate M+2 (initially).
-
-
PC Pathway (Anaplerotic):
-
[2,3-13C2]Pyruvate
[2,3-13C2]Oxaloacetate . -
The labeled OAA (M+2) condenses with Acetyl-CoA.
-
Result: Citrate M+2 (if Acetyl-CoA is unlabeled) or Citrate M+4 (if Acetyl-CoA is also labeled).
-
The "Combinatorial" Advantage
Unlike single-carbon tracers, [5,6-13C2]Glucose allows the detection of simultaneous flux. If both PC and PDH are active and fed by glucose:
-
[1,2-13C2]Acetyl-CoA (from PDH) + [2,3-13C2]OAA (from PC)
[1,2,x,y-13C4]Citrate . -
The presence of M+4 Citrate is a definitive marker of concurrent PC and PDH activity derived from the glucose pool.
Figure 1: Atom mapping of this compound. Note that Citrate M+4 arises only when labeled Acetyl-CoA (PDH) meets labeled OAA (PC).
Experimental Protocol
Materials
-
Tracer: this compound (99% enrichment).
-
Media: Glucose-free, Glutamine-free DMEM/RPMI (reconstituted with tracer).
-
Quenching: 80% Methanol (pre-chilled to -80°C).
-
Internal Standard: Norvaline or U-13C-Glutamine (added during extraction).
Cell Culture & Tracer Incubation
-
Seeding: Seed cells in 6-well plates (approx.
cells/well). Allow attachment overnight. -
Wash: Wash cells 2x with PBS to remove residual unlabeled glucose.
-
Pulse: Add medium containing 10-25 mM this compound.
-
Duration: For steady-state flux (isotopic equilibrium), incubate for 12–24 hours. For dynamic flux, use time points (e.g., 15, 30, 60 min).
-
Note: Ensure Glutamine is present at physiological levels (2-4 mM) as it competes for anaplerosis.
-
Metabolite Extraction
-
Rapidly aspirate media.
-
Immediately add 1 mL -80°C 80% Methanol . (Speed is critical to stop enzymatic turnover).
-
Scrape cells on dry ice. Transfer to tubes.
-
Vortex (20s) and centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant. Dry under nitrogen flow or vacuum concentrator.
Derivatization (TBDMS Method)
Why TBDMS? tert-Butyldimethylsilyl derivatization is preferred over MOX-TMS for this application because it produces stable [M-57]+ fragments (loss of t-butyl group) that preserve the entire carbon skeleton of TCA intermediates, simplifying M+X interpretation.
-
Resuspend dried residue in 30
L Pyridine. -
Add 70
L MTBSTFA + 1% TBDMCS. -
Incubate at 70°C for 60 minutes.
-
Transfer to GC vials with glass inserts.
GC-MS Acquisition Parameters
-
Column: Agilent DB-5MS or equivalent (30m x 0.25mm x 0.25
m). -
Carrier Gas: Helium (1 mL/min).
-
Inlet: 280°C, Splitless mode.
-
Temp Program: 60°C (1 min hold)
10°C/min to 300°C 320°C (5 min hold). -
MS Source: Electron Impact (EI), 70 eV.
-
SIM Mode (Selected Ion Monitoring):
-
Pyruvate: m/z 174 (M0), 176 (M+2).
-
Aspartate: m/z 418 (M0), 420 (M+2).
-
Glutamate: m/z 432 (M0), 434 (M+2).
-
Citrate: m/z 459 (M0), 461 (M+2), 463 (M+4).
-
Data Analysis & Flux Calculation
Mass Isotopomer Distribution (MID) Correction
Before calculating ratios, raw ion intensities must be corrected for natural isotope abundance (C13, Si29, Si30 from the derivative). Use software like IsoCor or TraceFinder .
The PC/PDH Ratio Logic
The ratio is derived by comparing the labeling of Aspartate (a direct proxy for the OAA pool) against Citrate or Glutamate.
Key Isotopomers:
-
Aspartate M+2: Represents OAA derived directly from Pyruvate Carboxylation.
-
Citrate M+4: Represents the condensation of PDH-derived Acetyl-CoA (M+2) and PC-derived OAA (M+2).
-
Citrate M+2: Represents PDH-derived Acetyl-CoA (M+2) condensing with existing unlabeled OAA (M+0).
Calculation Table:
| Metric | Formula / Logic | Interpretation |
| PC Flux Proxy | Direct measure of pyruvate | |
| PDH Flux Proxy | Total entry of labeled Acetyl-CoA. | |
| PC/PDH Ratio | Simplified. (Requires modeling for pool sizes). | |
| Relative PC Contribution | High ratio = High PC activity relative to oxidative TCA. |
Note: In many cancer lines, Citrate M+4 is the most robust indicator of active PC in the presence of glucose oxidation. If Citrate M+4 is absent but Aspartate M+2 is present, the Acetyl-CoA entering the cycle is likely from fatty acids (unlabeled), not glucose.
Validation Checks (Self-Validating System)
-
Pyruvate Enrichment: Ensure Pyruvate M+2 is >90%. If low, glycolysis is diluted by glycogenolysis or unlabeled media.
-
Lactate M+2: Should match Pyruvate M+2. If Lactate < Pyruvate, check for extracellular lactate uptake.
-
Glutamate M+2 vs M+4: If Glutamate M+4 appears, it indicates the cycle has turned multiple times (recycling). For initial rate PC/PDH, focus on the M+2/M+4 ratio in Citrate, not Glutamate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low M+2 Signal in TCA | High glutamine anaplerosis diluting the label. | Reduce media glutamine or use [U-13C]Gln to quantify the competing flux. |
| No Citrate M+4 observed | PC flux is very low or Acetyl-CoA source is not Glucose. | Check Pyruvate M+2. If high, then PDH is active but PC is inactive, or Acetyl-CoA is coming from Fatty Acid Oxidation (FAO). |
| High Aspartate M+2, Low Citrate | PC is active, but Citrate Synthase is inhibited. | Common in certain hypoxic tumors. PC supports Aspartate synthesis for nucleotides, bypassing the TCA cycle. |
References
-
Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384. Link
- Context: Establishes methodologies for distinguishing oxidative vs. reductive fluxes and anaplerosis using 13C tracers.
-
Fan, T. W., et al. (2014). "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics, 143(2), 133-153. Link
- Context: Comprehensive review on using specific glucose isotopomers (including [5,6-13C2]) to resolve PC vs PDH nodes.
-
Cheng, T., et al. (2011). "Pyruvate carboxylase is required for glutamine-independent growth of tumor cells." PNAS, 108(21), 8674-8679. Link
- Context: Demonstrates the biological significance of measuring PC flux in cancer using 13C-glucose labeling.
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link
- Context: Provides the mathematical grounding for calculating flux ratios
LC-MS/MS Method Development for Tracing D-[5,6-¹³C₂]Glucose Downstream Metabolites
An Application Guide
Abstract
Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways, offering a window into cellular function that endpoint measurements cannot provide.[1][2] This application note presents a comprehensive, field-tested guide for developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to trace the metabolic fate of D-[5,6-¹³C₂]Glucose. By labeling glucose at the C5 and C6 positions, researchers can specifically track the carbon backbone through glycolysis and into the Tricarboxylic Acid (TCA) cycle, providing critical insights into central carbon metabolism.[3][4] We will detail every stage of the workflow, from experimental design and sample preparation to LC-MS/MS optimization and data analysis, with a focus on explaining the scientific rationale behind each protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to implement stable isotope tracing to investigate cellular metabolism in various biological contexts.
Introduction: The Rationale for Using D-[5,6-¹³C₂]Glucose
The choice of an isotopic tracer is fundamental to the experimental outcome. While uniformly labeled [U-¹³C₆]Glucose is common, position-specific tracers like D-[5,6-¹³C₂]Glucose offer unique advantages for dissecting pathway activities.[5][6] When D-[5,6-¹³C₂]Glucose enters glycolysis, the cleavage of Fructose-1,6-bisphosphate results in two three-carbon units: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP). The ¹³C labels are retained on what will become the C2 and C3 positions of pyruvate. This specific labeling pattern allows for the unambiguous tracking of glucose-derived carbons into the TCA cycle as M+2 Acetyl-CoA.[3][4] This approach is particularly elegant because it simplifies the interpretation of labeling patterns in lower glycolysis and the TCA cycle compared to other tracers.[3]
This guide provides the necessary protocols to leverage this tracer for targeted metabolomic analysis using LC-MS/MS, a highly sensitive and specific analytical technique ideal for quantifying isotopologues in complex biological matrices.[7]
Part 1: Experimental Design & Sample Preparation
The integrity of any metabolomics experiment is established long before the sample reaches the mass spectrometer. Meticulous sample preparation is critical to arrest metabolic activity instantaneously and extract metabolites efficiently, ensuring that the measured isotopologue distribution accurately reflects the cellular state at the moment of collection.
Core Principles of Sample Preparation
-
Rapid Metabolic Quenching: Cellular metabolism is dynamic, with enzyme turnover rates in the order of seconds or milliseconds. It is imperative to halt all enzymatic activity instantly to prevent alterations in metabolite levels post-harvesting. The most common and effective method is quenching with an ice-cold solvent.[8]
-
Efficient Metabolite Extraction: The extraction solvent must effectively solubilize the polar metabolites of interest (glycolytic and TCA cycle intermediates) while precipitating proteins and lipids that can interfere with LC-MS analysis. An 80% methanol solution is widely adopted for its efficacy in this regard.[9]
-
Minimizing Contamination: Salts and other non-volatile components from culture media (e.g., PBS) can cause significant ion suppression in the mass spectrometer's electrospray source.[9] Washing steps must be performed quickly and with an appropriate isotonic solution like cold saline to minimize this effect.[9]
Protocol 1: Cell Labeling and Metabolite Extraction
This protocol is designed for adherent cells cultured in a 6-well plate format.
Materials:
-
D-[5,6-¹³C₂]Glucose
-
Glucose-free cell culture medium
-
Ice-cold 0.9% NaCl solution (LC-MS grade H₂O)[9]
-
-80°C LC-MS grade 80:20 Methanol/Water (v/v)
-
Cell scraper
-
Centrifuge capable of 4°C and >15,000 x g
-
1.5 mL microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 80-90%). For each condition, prepare at least 3-4 biological replicates.[9]
-
Labeling Initiation: Aspirate the standard growth medium. Wash the cells once quickly with pre-warmed glucose-free medium. Immediately add pre-warmed medium containing D-[5,6-¹³C₂]Glucose at the desired concentration (typically matching the glucose concentration of standard media, e.g., 11 mM).
-
Incubation: Incubate the cells for a predetermined period. The time required to reach isotopic steady-state varies by cell type and metabolic rate; time-course experiments are recommended for initial studies.
-
Metabolic Quenching: At the end of the incubation, place the culture plate on ice. Immediately aspirate the labeling medium.
-
Cell Washing: Quickly wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl. Aspirate the saline completely. This step is critical and must be performed rapidly to avoid metabolite leakage.
-
Metabolite Extraction: Add 1 mL of -80°C 80:20 methanol/water directly to each well. The extreme cold will complete the quenching process and lyse the cells.
-
Cell Harvesting: Place the plate on dry ice for 5-10 minutes. Scrape the frozen cell lysate with a cell scraper and transfer the entire liquid/ice slurry to a pre-chilled 1.5 mL microcentrifuge tube.[10]
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds. Incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Clarification: Centrifuge the samples at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant (which contains the polar metabolites) to a new labeled tube. Avoid disturbing the pellet.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis. Avoid freeze-thaw cycles.[10]
Part 2: LC-MS/MS Method Development
The analytical method must be tailored to the physicochemical properties of the target analytes. The downstream metabolites of glucose are predominantly small, polar, and water-soluble molecules, which dictates our choice of analytical strategy.
Liquid Chromatography: Separation of Polar Metabolites
Reversed-phase (RP) chromatography is poorly suited for retaining the highly polar intermediates of glycolysis and the TCA cycle. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[11][12][13] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. This creates a water-rich layer on the surface of the stationary phase, and polar analytes are separated based on their partitioning between this layer and the bulk mobile phase.[12][14]
// Nodes Sample [label="Metabolite\nExtract", fillcolor="#F1F3F4", fontcolor="#202124"]; HILIC [label="HILIC Column\n(e.g., Amide Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ESI [label="Electrospray\nIonization (ESI-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; QqQ [label="Triple Quadrupole MS\n(MRM Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Acquisition\n(Isotopologue Peaks)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> HILIC [label="Injection"]; HILIC -> ESI [label="Elution"]; ESI -> QqQ [label="Ion Transfer"]; QqQ -> Data [label="Detection"]; } dot Caption: LC-MS/MS analytical workflow for polar metabolite analysis.
Recommended LC Parameters:
-
Column: A HILIC column with an amide or aminopropyl stationary phase is a robust starting point. (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). The basic pH helps to keep carboxylic acids in their more polar, deprotonated state, improving peak shape.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: A typical gradient starts at a high percentage of organic solvent and gradually increases the aqueous component.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 85 |
| 1.0 | 85 |
| 12.0 | 30 |
| 14.0 | 30 |
| 15.0 | 85 |
| 20.0 | 85 |
| Table 1: Example HILIC Gradient for Separation of Central Carbon Metabolites. |
Mass Spectrometry: Targeted Detection of Isotopologues
For quantitative analysis of a defined list of metabolites, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[15] This approach offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte.
Method Development Steps:
-
Analyte Selection: Define the list of target metabolites (e.g., Pyruvate, Lactate, Citrate, Malate, Glutamate).
-
Infusion & Optimization: Infuse authentic chemical standards for each metabolite to determine the optimal ionization polarity and precursor ion ([M-H]⁻ for most organic acids). Perform a product ion scan to identify the most stable and abundant fragment ion for the MS/MS transition.
-
Isotopologue Transition Setup: For each metabolite, at least two MRM transitions must be created:
-
Unlabeled (M+0): The transition for the naturally occurring, unlabeled metabolite.
-
Labeled (M+2): The transition for the metabolite containing two ¹³C atoms derived from the D-[5,6-¹³C₂]Glucose tracer. The precursor mass will be approximately 2.0067 Da higher than the M+0 precursor. The product ion may or may not retain the labels, depending on the fragmentation pattern. This must be determined empirically or predicted based on chemical structure.
-
-
Parameter Optimization: Optimize MS parameters such as Collision Energy (CE), Declustering Potential (DP), and source conditions (e.g., ion spray voltage, temperature) for each MRM transition to maximize signal intensity.[16]
Table 2: Example MRM Transitions for D-[5,6-¹³C₂]Glucose Metabolites (Negative Ion Mode)
| Compound | Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pyruvate | M+0 | 87.0 | 43.0 | -12 |
| M+2 | 89.0 | 45.0 | -12 | |
| Lactate | M+0 | 89.0 | 43.0 | -15 |
| M+2 | 91.0 | 45.0 | -15 | |
| Citrate | M+0 | 191.1 | 111.0 | -18 |
| M+2 | 193.1 | 113.0 | -18 | |
| Malate | M+0 | 133.0 | 115.0 | -10 |
| M+2 | 135.0 | 117.0 | -10 | |
| α-Ketoglutarate | M+0 | 145.0 | 101.0 | -14 |
| M+2 | 147.0 | 103.0 | -14 | |
| Glutamate | M+0 | 146.1 | 84.0 | -20 |
| M+2 | 148.1 | 86.0 | -20 |
Note: These values are illustrative. Optimal collision energies must be determined empirically on the specific instrument used.
Part 3: Data Analysis & Interpretation
Acquired data consists of chromatograms for each MRM transition. The goal of data analysis is to integrate the peak areas for each isotopologue and calculate the extent of label incorporation.
// Nodes Raw [label="Raw LC-MS Data\n(MRM Chromatograms)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrate [label="Peak Integration\n(Area for M+0, M+2...)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Correct [label="Natural Abundance\nCorrection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Fractional\nContribution (FC)", fillcolor="#FBBC05", fontcolor="#202124"]; Interpret [label="Biological\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Raw -> Integrate; Integrate -> Correct [label="Isotope Correction\nMatrix"]; Correct -> Calculate [label="Corrected Areas"]; Calculate -> Interpret; } dot Caption: Workflow for stable isotope tracing data analysis.
Data Processing Steps
-
Peak Integration: Use the instrument's software to integrate the chromatographic peak area for each MRM transition (e.g., Pyruvate M+0 and Pyruvate M+2). Ensure consistent integration across all samples.
-
Natural Abundance Correction: A critical step is to correct for the natural abundance of ¹³C (~1.1%) and other heavy isotopes, which contribute to the M+1, M+2, etc. signals even in unlabeled samples.[1] This is typically done using matrix-based calculations that account for the elemental formula of the metabolite and the natural isotope distribution. Several software tools and packages (e.g., X13CMS, MetTracer) are available for this purpose.[1]
-
Calculation of Fractional Contribution: The fractional contribution (FC) represents the percentage of a given metabolite pool that is derived from the labeled tracer. It is calculated from the corrected peak areas of all isotopologues (mᵢ).
FC = (Σᵢ (i × mᵢ)) / (n × Σᵢ mᵢ)
Where:
-
i is the number of labeled carbons in an isotopologue.
-
mᵢ is the corrected abundance of that isotopologue.
-
n is the number of carbons in the metabolite that can be labeled from the tracer (in this case, 2 for pyruvate).
-
-
Biological Interpretation: Compare the fractional contribution across different experimental conditions. An increase in FC indicates a higher flux through that metabolic pathway from the supplied glucose tracer.
Part 4: Method Validation & Troubleshooting
For reliable and reproducible results, the analytical method should be validated.[8][17] Key parameters include linearity (using calibration curves of standards), precision (repeatability of measurements), and accuracy.[8] Quality control (QC) samples, typically a pooled mixture of all experimental samples, should be injected periodically throughout the analytical run to monitor system stability.[18]
Common Troubleshooting Scenarios:
-
Poor Peak Shape/Tailing: Often an issue in HILIC. Ensure the sample solvent is compatible with the initial mobile phase (high organic). Adjusting mobile phase pH can also significantly improve the peak shape for acidic/basic compounds.
-
Low Signal/Sensitivity: Clean the ion source.[19] Optimize MRM transitions and source parameters. Ensure proper sample extraction and avoid high salt concentrations.[20]
-
Retention Time Drifts: Allow the column to fully equilibrate before starting the run.[20] Prepare fresh mobile phases daily, as their composition can change over time.[21]
-
High Background Noise: Use high-purity LC-MS grade solvents and reagents.[22] A system bake-out or flush may be necessary to remove contamination.
Conclusion
This application note provides a comprehensive framework for developing and implementing a targeted LC-MS/MS method to trace the metabolism of D-[5,6-¹³C₂]Glucose. By combining a position-specific isotopic tracer with the selectivity of HILIC chromatography and the sensitivity of tandem mass spectrometry, researchers can gain profound insights into the regulation and dysregulation of central carbon metabolism. The protocols and principles outlined herein serve as a robust starting point, empowering scientists to confidently apply this powerful technique to their specific research questions in drug discovery and biomedical science.
References
-
Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (2020). MDPI. [Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). PMC. [Link]
-
13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]
-
Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. (2020). PMC. [Link]
-
[1,2-¹³C2]- and [5,6-¹³C2]-glucose reveal fluxes through different... (n.d.). ResearchGate. [Link]
-
sample preparation guideline for extraction of polar metabolites from adherent or. (n.d.). Princeton University. [Link]
-
LC-MS-based metabolomics. (n.d.). PMC. [Link]
-
Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. (2025). MDPI. [Link]
-
Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. (2019). PMC - PubMed Central. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). ScienceDirect. [Link]
-
Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012). PubMed. [Link]
-
In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus. (2021). PubMed Central. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.). PMC. [Link]
-
How to extract sample for LC-MS analysis?. (2023). ResearchGate. [Link]
-
13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. (2022). ResearchGate. [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. (2019). PMC. [Link]
-
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2025). PMC. [Link]
-
Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. (2022). ACS Publications. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). The Royal Society of Chemistry. [Link]
-
13C Tracers for Glucose Degrading Pathway Discrimination in Gluconobacter oxydans 621H. (1989). MDPI. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
Quality Control and Validation Issues in LC-MS Metabolomics. (n.d.). PubMed. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]
-
Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (n.d.). MDPI. [Link]
-
MCAT Biochemistry: The 13 Metabolic Pathways Explained. (2024). YouTube. [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (n.d.). ACS Publications. [Link]
-
Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. (2021). Books. [Link]
-
Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (n.d.). ResearchGate. [Link]
-
(PDF) Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. (2025). ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.). Frontiers. [Link]
-
The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. (2016). ResearchGate. [https://www.researchgate.net/publication/283489886_The_Rise_of_Hydrophilic_Interaction_Chromatography_in_Untargeted_Clinical_Metabolomics]([Link]_ Chromatography_in_Untargeted_Clinical_Metabolomics)
-
Stable Isotope Tracers for Metabolic Pathway Analysis. (n.d.). Springer Nature Experiments. [Link]
-
LC-MS method validation. QC and QA. (n.d.). Eurachem. [Link]
-
Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. (n.d.). ACS Publications. [Link]
-
Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. (2017). YouTube. [Link]
-
Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. (n.d.). MDPI. [Link]
-
Stable isotope-resolved metabolomics and applications for drug development. (n.d.). PMC. [Link]
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Application Note: Quantifying Anaplerotic Flux Using D-[5,6-¹³C₂]Glucose Isotope Tracing
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates, is a critical metabolic process that supports cellular biosynthesis, energy production, and redox balance. Dysregulation of anaplerotic flux is implicated in numerous diseases, including cancer and metabolic disorders, making its accurate quantification a key objective in biomedical research and drug development. This guide provides a detailed methodology for measuring anaplerotic flux using stable isotope tracing with D-[5,6-¹³C₂]Glucose, coupled with mass spectrometry. We will delve into the underlying principles, provide step-by-step experimental protocols, and offer a framework for data interpretation, empowering researchers to robustly assess this pivotal metabolic pathway.
The Principle: Why D-[5,6-¹³C₂]Glucose is a Superior Tracer for Anaplerosis
Metabolic flux analysis using stable isotopes allows us to trace the path of atoms through metabolic networks. While uniformly labeled ¹³C-glucose is a common choice, D-[5,6-¹³C₂]Glucose offers a distinct advantage for specifically probing anaplerosis.
When D-[5,6-¹³C₂]Glucose is metabolized through glycolysis, it produces pyruvate with the label on carbons 2 and 3 ([2,3-¹³C₂]pyruvate). This labeled pyruvate can enter the TCA cycle via two primary routes:
-
Pyruvate Dehydrogenase (PDH): This oxidative decarboxylation reaction removes the first carbon of pyruvate, generating [1,2-¹³C₂]acetyl-CoA. When this condenses with oxaloacetate, it forms citrate labeled on carbons 4 and 5 (M+2 citrate).
-
Pyruvate Carboxylase (PC): This is a major anaplerotic enzyme that carboxylates pyruvate to form oxaloacetate. Using [2,3-¹³C₂]pyruvate, this reaction produces [2,3-¹³C₂]oxaloacetate (M+2 oxaloacetate).
The labeling pattern of TCA cycle intermediates, particularly glutamate (which is in equilibrium with α-ketoglutarate), directly reflects the relative contributions of these two entry points. By analyzing the mass isotopomer distribution (MID) of these metabolites, we can calculate the anaplerotic index, which represents the ratio of anaplerotic flux (via PC) to oxidative flux (via PDH).
Tracing the ¹³C Label
The diagram below illustrates the metabolic fate of the ¹³C atoms from D-[5,6-¹³C₂]Glucose.
Troubleshooting & Optimization
Technical Support Center: Natural Abundance Correction in 13C-Fluxomics
Topic: Correcting for natural abundance in D-[5,6-13C2]Glucose flux data Ticket ID: #NA-CORR-56GLC Status: Open Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit
Executive Summary
You are working with This compound , a precise tracer used to discriminate between glycolysis and the Pentose Phosphate Pathway (PPP), and to probe TCA cycle anaplerosis.
However, Mass Spectrometry (MS) measures Mass Isotopomer Distributions (MIDs) , which are contaminated by the natural presence of heavy isotopes (
Without mathematical correction, your flux calculations will be erroneous. "M+2" signals in your data are a sum of:
-
True biological incorporation of your [5,6] label.
-
Natural background
from the environment. -
Natural isotopes from the derivatization tag (e.g., TBDMS, MOX).
This guide provides the theoretical framework, step-by-step correction protocols, and troubleshooting logic to resolve these signals.
Module 1: Theoretical Foundations (FAQ)
Q1: Why isn't subtracting a "Blank" sample sufficient?
You cannot simply subtract a control spectrum. Isotope incorporation is probabilistic, not additive in intensity.
-
The Problem: An unlabeled molecule (
) might have a natural at position 1, making it appear as .[2] If your tracer adds a label at position 2, that same molecule becomes . -
The Reality: The observed distribution is a convolution of the tracer enrichment and the natural abundance vector.
-
The Solution: You must use the Matrix Method (Fernandez et al., 1996) to mathematically "deconvolve" these probabilities.
Q2: What is the "Matrix Method"?
This is the industry standard for correction. We define a correction matrix (
The relationship is defined as:
Where:
- = Measured (raw) intensity vector.
- = Correction Matrix (calculated from chemical formula).[2]
- = Corrected (metabolic) distribution vector.
To find the true data (
Module 2: Correction Workflow
Step-by-Step Protocol
Phase 1: Define the Chemical Formula
You must account for every atom in the analyzed ion.
-
Crucial: If you use GC-MS with TBDMS derivatization, you are not analyzing Glucose (
). You are likely analyzing a fragment. -
Example: Glucose pentakis-TBDMS, fragment m/z 502 (loss of TBDMS group).
-
Formula must include the Silicon atoms. Silicon has significant natural isotopes (
: 4.7%, : 3.1%), which creates heavy "ghost" peaks.
-
Phase 2: Generate the Correction Matrix
Use a validated algorithm (e.g., IsoCor, AccuCor, or custom Python scripts using scipy).
-
Input the elemental formula of the fragment ion (not the whole molecule).
-
Input the standard natural abundances (IUPAC values).
-
The software calculates the binomial expansion for every combination of isotopes.
Phase 3: Apply Inverse Matrix
Multiply the inverse matrix (
Phase 4: Normalization
The resulting vector
Visualizing the Workflow
Caption: Logical flow for deconvolving natural abundance from mass spectrometry data using the Matrix Method.
Module 3: Troubleshooting & Common Issues
Issue 1: Negative Enrichment Values
Symptom: After correction, your
-
Over-correction: The chemical formula used for the matrix included too many atoms (e.g., using the formula for the derivatized parent molecule when analyzing a fragment that lost a TBDMS group).
-
Low Signal-to-Noise: In the raw data, if
is very low (baseline noise) and you subtract the theoretical natural abundance, you dip below zero. Fix:
-
Verify the exact fragment ion formula.
-
Set negative values to zero and re-normalize the vector (standard practice in tools like IsoCor).
Issue 2: The "Split" Effect in [5,6-13C2]Glucose
Symptom: You expect high enrichment in Pyruvate, but the corrected data shows ~50% M+0 (unlabeled). Scientific Explanation: This is biological , not a correction error.
-
Glycolysis splits Glucose (6 carbons) into two 3-carbon units: DHAP (C1-C2-C3) and GAP (C4-C5-C6).
-
[5,6-13C2]Glucose labels the GAP half (becoming [2,3-13C2]Pyruvate).
-
The DHAP half (C1-C2-C3) is unlabeled.
-
Therefore, the pool of pyruvate is a 50:50 mix of labeled and unlabeled.
Issue 3: M+1 Peaks Appearing Unexpectedly
Symptom: You used [5,6-13C2]Glucose (double label), but you see a corrected M+1 signal. Root Cause:
-
Impurity: The tracer purity is <99%. Check the CoA.
-
Metabolic Scrambling: In the TCA cycle, reversible reactions (like fumarase) can randomize label positions, breaking the C-C bond of the [5,6] pair.
-
Resolution Artifact: If using high-res MS, ensure you aren't confusing a Nitrogen isotope peak (
) for a Carbon peak ( ).
Module 4: Atom Mapping for [5,6-13C2]Glucose
Understanding where your atoms go is prerequisite to verifying if your corrected data makes sense.
Pathway Visualization
Caption: Fate of carbon atoms from [5,6-13C2]Glucose. Note the generation of a 50/50 labeled/unlabeled pool in glycolysis.
Data Presentation: Expected Results
When verifying your correction, compare your Raw vs. Corrected data against these benchmarks for a standard Pyruvate sample (TBDMS derivative) derived from [5,6-13C2]Glucose.
| Isotopologue | Raw Data (Observed) | Corrected Data (Metabolic) | Explanation |
| M+0 | Lower than expected | ~50% | The "unlabeled" half of glucose + removal of natural background. |
| M+1 | High (~10-15%) | ~0-2% | Raw M+1 is mostly natural abundance (Si, C). Corrected should be near zero. |
| M+2 | Moderate | ~48-50% | The "labeled" half (GAP derived). |
| M+3 | Low | ~0% | Should be negligible unless TCA cycling is extremely fast. |
Note: If your Corrected M+1 is consistently high (>5%), suspect tracer impurity or significant TCA cycling activity via PC/ME cycles.
References
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262.[3]
-
Wittmann, C. (2007).[4][5] Fluxome analysis using GC-MS. Microbial Cell Factories, 6, 6.
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296.
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution 13C-NMR Metabolic Flux Analysis
Topic: Resolving Spectral Overlap in D-[5,6-13C₂]Glucose Metabolites Department: Advanced Spectroscopy & Metabolic Flux Applications
Executive Summary
You are encountering spectral congestion in the glutamate/glutamine (Glx) and lactate regions while tracing D-[5,6-13C₂]Glucose. This is a deterministic chemical challenge, not a random artifact.
The [5,6-13C₂]Glucose tracer is unique because it preserves the C-C bond during the transition to [2,3-13C₂]Pyruvate. Unlike [1-13C]Glucose, which scrambles into singly labeled species, your tracer generates metabolites with adjacent 13C nuclei. This introduces homonuclear scalar coupling (
This guide provides the Acquisition-Chemistry-Analysis triad required to resolve these multiplets and extract accurate metabolic flux data.
Part 1: The Root Cause (Metabolic Logic)
Before troubleshooting, you must visualize why your spectra are crowded. The [5,6] label pair does not break apart during glycolysis.
Metabolic Fate of D-[5,6-13C₂]Glucose
-
Glycolysis: Glucose C5
Pyruvate C2; Glucose C6 Pyruvate C3. -
Result: [2,3-13C₂]Pyruvate (and subsequently [2,3-13C₂]Lactate).[1]
-
TCA Cycle: [2,3-13C₂]Acetyl-CoA enters the cycle.
-
The Problem: The C2-C3 bond in pyruvate/lactate has a
coupling constant of ~35–55 Hz. This splits every peak into a doublet, effectively doubling the spectral real estate occupied by these abundant metabolites, masking the lower-concentration TCA intermediates like Glutamate C4.
Figure 1: The preservation of the C-C bond in [5,6-13C2]Glucose leads to strong J-coupling in Lactate and Pyruvate, which often obscures the critical Glutamate/Glutamine signals necessary for flux analysis.
Part 2: Troubleshooting Guides & FAQs
Category A: Acquisition Strategies (The "Hardware" Level)
Q: I am running standard 1D 13C-NMR with proton decoupling. Why is the resolution still poor?
A: 1H decoupling removes heteronuclear (
-
The Fix: You must move to 2D spectroscopy. Specifically, 2D 1H-13C HSQC .[2][3] However, a standard HSQC is insufficient because the
coupling evolves during the evolution period, causing peak splitting in the indirect (Carbon) dimension.
Q: Which pulse sequence should I use to eliminate the splitting in the Carbon dimension? A: You must use Constant-Time HSQC (CT-HSQC) .
-
Mechanism: In CT-HSQC, the evolution period is kept constant. By setting the constant time delay (
) to , you can refocus the homonuclear carbon couplings. This collapses the multiplets into singlets in the indirect dimension, dramatically sharpening your peaks. -
Target: For aliphatic carbons (Glutamate C2/C3/C4),
is typically ~35 Hz. -
Protocol Step: Set your CT delay to ~28ms (
).
Category B: Sample Chemistry (The "Drift" Level)
Q: My Glutamate C3 and Glutamine C3 peaks drift between samples, ruining my overlay. What is happening? A: This is a pH titration issue. Glutamate and Glutamine have ionizable side chains. Even minor pH differences (e.g., pH 7.1 vs 7.3) cause significant chemical shift drift ($ \Delta \delta $), moving their peaks into the Lactate or Alanine regions.
-
The Fix: Implement the "pH Lockdown" Protocol (see below). You cannot rely on biological buffers alone; you must adjust the final NMR sample pH explicitly.
Category C: Data Analysis (The "Quantification" Level)
Q: How do I calculate flux if I can't integrate the peaks due to remaining overlap? A: Do not use simple integration. Use Spectral Deconvolution or 2D Projection Analysis .
-
Technique: Software like MetaboLabPy or NMRViewJ allows you to fit Lorentzian/Gaussian shapes to the clusters.
-
Advanced: If using CT-HSQC, you quantify the singlet intensity. If you need the specific isotopomer ratios (e.g., to distinguish [4-13C]Glu from [4,5-13C2]Glu), you may actually need a high-resolution 1D spectrum in tandem with the 2D map, or use 1D 13C-filtered spin-echo experiments.
Part 3: Validated Protocols
Protocol 1: The "pH Lockdown" for Glx Resolution
Objective: Standardize chemical shifts to prevent Glx/Gln overlap with Lactate.
-
Lyophilization: Flash freeze and lyophilize your tissue/cell extract to remove water and volatile acids.
-
Reconstitution: Dissolve the powder in 100 mM Phosphate Buffer in D₂O (uncorrected pH meter reading: 7.00).
-
Why Phosphate? It has high buffering capacity in the physiological range.
-
-
The Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) . Do not use TMS (it is volatile and insoluble in water).
-
Titration (Critical Step):
-
Measure pH of the dissolved sample.
-
Adjust to exactly pH 7.20 ± 0.05 using dilute NaOD or DCl.
-
Note: At pH 7.2, Glutamate C4 is distinct from Glutamine C4. If you drift to pH < 6.0, they collapse toward each other.
-
-
Chelation: Add 2 mM EDTA .
-
Reasoning: Paramagnetic ions (
, ) cause line broadening. EDTA strips these ions, sharpening the lines significantly.
-
Protocol 2: CT-HSQC Acquisition Setup
Objective: Collapse homonuclear J-couplings in the F1 dimension.
| Parameter | Setting | Rationale |
| Pulse Sequence | hsqcctetgpsp (Bruker) or equiv. | Constant-Time (CT) version with gradients. |
| Relaxation Delay (D1) | 1.5 - 2.0 sec | Sufficient for proton relaxation (metabolites have shorter T1 than macromolecules). |
| CT Delay ( | 28.6 ms | Calculated as |
| Points (TD) | F2 (1H): 2048 / F1 (13C): 256-512 | High resolution in F1 is critical. Use Non-Uniform Sampling (NUS) if time is limited. |
| Spectral Width | F1: ~80 ppm | Focus on the aliphatic region (10-90 ppm) to save resolution; exclude carbonyls. |
| Scans (NS) | Variable (16 - 64) | Depends on concentration. Signal-to-Noise > 10 is required for deconvolution. |
Part 4: Troubleshooting Logic Flow
Use this decision tree to diagnose spectral issues during your experiment.
Figure 2: Logic flow for diagnosing spectral overlap. Note that "Drift" must be solved before "Splitting" to ensure valid comparisons.
References
-
Oman, T., et al. (2014). "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots."[4] BMC Bioinformatics. [Link]
-
Ludwig, C., & Günther, U. L. (2011). "MetaboLab – advanced NMR data processing and analysis for metabolomics." BMC Bioinformatics.[4] (Basis for MetaboLabPy). [Link]
-
Chatham, J. C., et al. (2003). "13C-NMR of glutamate for monitoring the pentose phosphate pathway in myocardium." American Journal of Physiology-Heart and Circulatory Physiology. (Foundational work on Glx isotopomers). [Link]
-
Cavanagh, J., et al. Protein NMR Spectroscopy: Principles and Practice. (Source for CT-HSQC pulse sequence theory). [Link]
-
Kovacs, Z., et al. (2005). "State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo." Concepts in Magnetic Resonance Part A. [Link]
Sources
- 1. 13 C NMR of glutamate for monitoring the pentose phosphate pathway in myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
Technical Support Center: Minimizing Label Dilution in D-[5,6-13C2]Glucose In Vivo Studies
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: In Vivo Metabolic Flux Analysis (MFA) & Tracer Kinetics[1][2]
Welcome to the Precision Flux Support Center
You are likely here because your Mass Isotopomer Distribution (MID) data shows lower-than-expected enrichment, or your calculated fluxes are inconsistent. In in vivo studies using D-[5,6-13C2]Glucose , "label dilution" is the primary adversary of accurate metabolic modeling.[1]
Unlike cell culture where media is controlled, an animal is an open system.[2] The liver constantly dumps unlabeled glucose (Endogenous Glucose Production, EGP ) into the blood, diluting your tracer.[1] Furthermore, the Cori Cycle recycles labeled carbon back into glucose, creating a "scrambling" effect that complicates analysis.
This guide provides the protocols and troubleshooting logic to minimize, correct, and account for these dilution effects.
Part 1: Experimental Design & Protocol Optimization
Q: Which infusion method minimizes label dilution: Bolus or Continuous Infusion?
Recommendation: Primed Continuous Infusion (Gold Standard).
The Technical Logic: A single bolus injection results in a decaying enrichment curve.[2] As the tracer disappears, unlabeled glucose from the liver (EGP) dominates, making "steady-state" assumptions impossible.[1][2] A Primed Continuous Infusion establishes a metabolic steady state where the rate of tracer appearance equals the rate of disposal, keeping the enrichment ratio (Tracer/Tracee) constant.
Protocol: The "Steady-State" Clamp Setup
-
Catheterization: Jugular vein (infusion) and Carotid artery (sampling) catheterization 4–5 days prior to experiment to ensure recovery.[1][2] Stress induces hyperglycemia, which massively dilutes your label.[1]
-
The Prime: Administer a bolus (e.g., 200 mg/kg) of this compound to instantly raise the plasma enrichment to the target level (e.g., 30% MPE).[1][2]
-
The Continuous Infusion: Immediately follow with a constant infusion (e.g., 2–4 mg/kg/min) to match the glucose turnover rate (Ra).[1][2]
-
Validation: Measure plasma glucose enrichment at -10, 0, 90, 100, 110, and 120 mins. You are in steady state only when enrichment varies <5% between time points.[2]
| Feature | Bolus Injection | Primed Continuous Infusion |
| Label Dilution Risk | High (Rapid decay) | Low (Constant replenishment) |
| Mathematical Model | Area Under Curve (Complex) | Steady State (Algebraic) |
| Metabolic Stress | High (Spike in glucose) | Low (Physiological levels) |
| Recommended For | Qualitative Pathway Tracing | Quantitative Flux Analysis (MFA) |
Q: How do I physiologically suppress unlabeled glucose production (EGP)?
Troubleshooting: If your enrichment is consistently low despite high infusion rates, your animal's liver is overactive.[2]
The Solution: The Euglycemic-Hyperinsulinemic Clamp To physically stop the liver from diluting your tracer, you must suppress gluconeogenesis and glycogenolysis.
-
Fasting: Fast mice for 5–6 hours (morning fast). Do not overnight fast small rodents as it induces catabolic stress and depletes glycogen totally, forcing alternative fuel usage that skews flux results.[2]
-
Insulin Clamp: Co-infuse Insulin.[2] Insulin creates a signaling cascade that inhibits hepatic glucose production.[2]
-
Target: Maintain blood glucose at ~120 mg/dL using a variable rate of labeled glucose.
-
Result: The only glucose entering the system is your tracer. EGP approaches zero.[2]
-
Visualizing the Dilution Problem:
Caption: The "Dilution Battle" in vivo. The plasma pool is fed by both the clean Tracer (Blue) and the dirty Endogenous Production (Red). The goal is to maximize Blue and minimize Red.
Part 2: Data Analysis & Correction Algorithms
Q: How do I mathematically correct for label dilution if I can't use a clamp?
If a clamp is not feasible, you must calculate the Rate of Appearance (Ra) of endogenous glucose and correct your tissue enrichment data.
The Correction Logic: You must measure the enrichment of the precursor (Plasma Glucose) to normalize the enrichment of the product (Tissue Metabolite).
Step 1: Calculate Glucose Turnover (Ra)
Using the steady-state enrichment of plasma glucose (
Step 2: Calculate Endogenous Glucose Production (EGP)
-
If
is high, your tissue metabolites (e.g., Pyruvate M+2) are being formed from a mix of labeled and unlabeled glucose.[1][2]
Step 3: Precursor-Product Normalization
When reporting flux into the TCA cycle (e.g., Citrate M+2), do not report raw enrichment.[1][2] Report the Fractional Enrichment :
Q: Why am I seeing M+1 isotopomers when I infused M+2? (The Recycling Issue)
Diagnosis: This is the signature of the Cori Cycle and TCA Cycle Exchange .
-
The Pathway: [5,6-13C2]Glucose
Glycolysis [2,3-13C2]Pyruvate.[1][2] -
The Fate:
-
The Scramble:
-
During Gluconeogenesis (in the liver), the triose phosphate pool equilibrates.
-
Labeled carbons can be rearranged or diluted by unlabeled carbons from the TCA cycle (via Oxaloacetate/PEP).[2]
-
Result: The glucose returning to the blood may be [1-13C], [2-13C], or [1,2-13C] depending on the randomization at the Fumarate stage of the TCA cycle in the liver.[1]
-
Troubleshooting Step:
-
Check the M+1 / M+2 ratio in plasma glucose.[2]
-
If M+1 is significant (>5% of M+2), significant recycling is occurring.[1][2]
-
Correction: You must subtract the contribution of recycled glucose from your flux calculations, or use a Mass Isotopomer Distribution Analysis (MIDA) algorithm that explicitly models the gluconeogenic dilution.
Pathway Visualization: [5,6-13C2] Specific Fate
Caption: Metabolic fate of [5,6-13C2]Glucose.[1][2] Note that Pyruvate becomes [2,3-13C2].[1][2][4] PDH cleavage removes Pyruvate C1, resulting in [1,2-13C2]Acetyl-CoA entering the TCA cycle.[1]
Part 3: References & Further Reading
-
Ayala, J. E., et al. (2010).[1][2] Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice.Disease Models & Mechanisms . [Link] (The authoritative guide on clamping and infusion protocols).
-
Wolfe, R. R., & Chinkes, D. L. (2005).[1][2] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.[1][2] (The fundamental textbook for calculating Ra, Rd, and recycling).[1]
-
Hasenour, C. M., et al. (2015).[1][2] Mass spectrometry-based microassay of 2H and 13C plasma glucose enrichments to measure glucose turnover in the mouse.American Journal of Physiology-Endocrinology and Metabolism . [Link] (Specific methodologies for MS-based enrichment analysis).
-
Metallo, C. M., et al. (2009).[1][2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[2][4][5][6]Journal of Biotechnology . [Link] (Comparative analysis of different glucose tracers including [5,6-13C2]).
-
Vanderbilt Mouse Metabolic Phenotyping Center (MMPC) . Glucose Clamp Protocols. [Link] (Gold standard protocols for in vivo glucose metabolism).[1]
Sources
- 1. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose production, recycling, Cori cycle, and gluconeogenesis in humans: relationship to serum cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low enrichment of TCA intermediates from D-[5,6-13C2]Glucose
Topic: Troubleshooting Low Enrichment of TCA Intermediates
Welcome to the Advanced Metabolic Flux Support Center. This guide addresses the specific challenge of "low enrichment" in Tricarboxylic Acid (TCA) cycle intermediates when using D-[5,6-13C2]Glucose. Unlike generic troubleshooting, this document analyzes the atom-resolved fate of the [5,6] label to distinguish between biological bottlenecks and experimental errors.
Quick Diagnostic Matrix: Why is my enrichment low?
Before altering your protocol, compare your data against these three signatures to identify the root cause.
| Symptom | Lactate M+2 Enrichment | TCA (Citrate) M+2 Enrichment | Likely Root Cause |
| The "Dilution" Effect | Low (< 50%) | Low (< 10%) | Exogenous Glucose Contamination. Unlabeled glucose in FBS or base media is diluting your tracer. |
| The "Warburg" Effect | High (> 80%) | Low (< 10%) | Metabolic Shunting. Glycolytic flux is high, but PDH activity is low. Carbon is exiting as Lactate rather than entering the TCA cycle. |
| The "Anaplerotic" Effect | High (> 80%) | Citrate High, but | Glutamine Dilution. Unlabeled Glutamine is entering the TCA cycle, diluting the labeled carbon pool downstream of Citrate. |
Module 1: Experimental Design & Media Formulation
"The Input Error"
Q: I used 100% labeled glucose media. Why is my intracellular Pyruvate/Lactate only 50% enriched?
A: This is the hallmark of isotopic dilution from undefined media components. Even if you prepare glucose-free DMEM and add 100% tracer, standard Fetal Bovine Serum (FBS) contains ~5-10 mM unlabeled glucose.
The Fix: Dialyzed FBS System You must remove small molecules (glucose, amino acids) from your serum before experimentation.
-
Protocol: Use Dialyzed FBS (dFBS) with a cutoff of 10 kDa.
-
Validation: If buying commercial dFBS is too expensive, dialyze standard FBS against PBS (4 exchanges over 48 hours at 4°C) using dialysis tubing.
-
Calculation: If you must use standard FBS (e.g., cells are sensitive), you must calculate the final specific activity.
-
Example: 10% FBS (approx. 0.5 mM unlabeled glucose contribution) + 10 mM labeled glucose = ~95% final enrichment. If your data shows 50%, you have a formulation error.
-
Q: Why use this compound instead of [U-13C6]Glucose?
A: Specificity.
-
[U-13C6]Glucose: Labels everything. Hard to distinguish pathways.
-
[5,6-13C2]Glucose:
-
Glycolysis: Generates [2,3-13C2]Pyruvate .
-
Pentose Phosphate Pathway (PPP): The oxidative PPP removes C1. Since your label is on C5/C6, it is retained regardless of PPP flux. This makes [5,6] superior for total TCA quantification in high-PPP cells (like cancer stem cells).
-
PDH Entry: Pyruvate Dehydrogenase (PDH) removes C1 of Pyruvate. Since your label is at C2/C3 of Pyruvate, it enters the TCA cycle as [1,2-13C2]Acetyl-CoA .
-
Module 2: Metabolic Flux & Biology
"The Process Error"
Q: My Lactate is highly enriched, but Citrate M+2 is barely detectable. Is the label falling off?
A: No, the label is stable. You are observing the Warburg Effect or PDH Block . In many proliferative cell lines, the conversion of Pyruvate to Acetyl-CoA (via PDH) is inhibited by PDK (Pyruvate Dehydrogenase Kinase). Instead, Pyruvate is shunted to Lactate (via LDH).
Diagnostic Workflow:
-
Check Acetyl-CoA precursors: If Pyruvate M+2 is high but Citrate M+2 is low, the bottleneck is PDH.
-
Check Alternative Entry (Pyruvate Carboxylase - PC):
-
PDH flux
Acetyl-CoA [1,2] Citrate M+2 . -
PC flux
Oxaloacetate [2,3] Citrate M+2 (via condensation with unlabeled Acetyl-CoA) OR Malate/Aspartate M+2 . -
Note: While both produce M+2 Citrate isotopologues, PC flux is often evidenced by early labeling of Aspartate M+2.
-
Q: Citrate is enriched, but Succinate and Malate enrichment drops precipitously. Why?
A: This is Glutamine Anaplerosis .[1] The TCA cycle is not a closed loop; it is a "hub."[2][3] Cells often consume unlabeled Glutamine from the media.
-
Glutamine
Glutamate -Ketoglutarate ( -KG).[1] -
This entry of unlabeled carbon at
-KG dilutes the labeled carbon coming from Citrate. -
Result: High enrichment in Citrate, low enrichment in Succinate/Malate.
Visualizing the Pathway & Dilution Points
Caption: Carbon transition from [5,6]Glucose.[1][3][4][5][6][7][8] Note the critical dilution point at
Module 3: Analytical & Technical Protocols
"The Measurement Error"
Q: How do I ensure I am extracting the TCA intermediates correctly?
A: TCA intermediates are polar and acidic. Standard organic extractions often miss them. Protocol: Cold Methanol/Water Extraction (Adherent Cells)
-
Quench: Rapidly wash cells with ice-cold Saline (0.9% NaCl).[9] Do not use PBS (phosphates interfere with MS).
-
Extract: Add 80% MeOH / 20% H2O (pre-chilled to -80°C) directly to the dish.
-
Volume: 500 µL per 6-well plate well.
-
-
Scrape: Scrape cells on dry ice. Transfer to tube.
-
Cycle: Vortex vigorously. Freeze-thaw (Liquid N2
37°C water bath) 3x to break mitochondrial membranes. -
Clarify: Centrifuge at 20,000 x g for 15 min at 4°C.
-
Dry: Evaporate supernatant under Nitrogen or SpeedVac (no heat).
Q: How long should I label the cells?
A: Isotopic Steady State (ISS) is time-dependent.
-
Glycolysis (Pyruvate/Lactate): Reaches ISS in 10–30 minutes .
-
TCA Cycle (Citrate/Malate): Reaches ISS in 6–24 hours .
-
Troubleshooting: If you harvest at 1 hour, your Pyruvate will be labeled, but your TCA intermediates will look "low enrichment" simply because the pool hasn't turned over yet. Run a time course (0, 1, 6, 12, 24h) to define the kinetics.
References
-
Metallo, C. M., et al. (2009). "Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells." Journal of Biotechnology.
-
DeBerardinis, R. J., et al. (2007).[1] "Beyond Aerobic Glycolysis: Transformed Cells Can Engage in Glutamine Metabolism that Exceeds the Requirement for Protein and Nucleotide Synthesis." PNAS.
-
Yuan, M., et al. (2008). "Kinetic Flux Profiling for Quantitation of Cellular Metabolic Fluxes." Nature Protocols.
-
BenchChem Technical Support. (2025). "Troubleshooting Low 13C Enrichment in Cell Culture." BenchChem.[10]
-
Agilent Technologies. (2020). "13C Glucose Qualitative Flux Analysis in HepG2 Cells." Agilent Application Notes.
Sources
- 1. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamine addiction promotes glucose oxidation in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cri.utsw.edu [cri.utsw.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing D-[5,6-13C2]Glucose for Cell Culture Experiments
Welcome to the technical support center for optimizing D-[5,6-¹³C₂]Glucose tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven resource for designing and troubleshooting stable isotope tracer studies in cell culture. Our goal is to move beyond simple protocols and explain the critical reasoning behind experimental choices, ensuring the integrity and success of your metabolic flux analyses.
Core Principles: Frequently Asked Questions
This section addresses fundamental questions regarding the use of D-[5,6-¹³C₂]Glucose to build a strong foundation for experimental design.
Q1: Why is the concentration of the ¹³C-glucose tracer so critical for my experiment?
A1: The concentration of your ¹³C-glucose tracer is a pivotal parameter that directly influences cellular metabolism and the accuracy of your flux analysis.[1] Using a concentration that is too low may lead to nutrient starvation and alter metabolic pathways, while an excessively high concentration can induce non-physiological metabolic states, such as the Warburg effect (aerobic glycolysis), and potentially inhibit cell proliferation.[1][2][3] The objective is to fully replace the unlabeled glucose in your standard medium with the labeled tracer at a concentration that supports a physiological metabolic steady state, allowing for accurate measurement of metabolic fluxes.
Q2: What is a good starting concentration for D-[5,6-¹³C₂]Glucose?
A2: A robust starting point is to match the glucose concentration of your standard cell culture medium.[4] Many commonly used media have either "low glucose" (5.5 mM or 1 g/L) or "high glucose" (25 mM or 4.5 g/L) formulations.[5] For example, standard DMEM contains 1 g/L of glucose, while high-glucose DMEM contains 4.5 g/L.[5] RPMI-1640 typically contains 11 mM (2 g/L) of glucose.[4][6] Matching the tracer concentration to these levels ensures that you are initially perturbing the system as little as possible. It is also crucial to consider the physiological context; normal fasting blood glucose in humans is around 3.9–5.5 mmol/L (70–100 mg/dL).[7][8][9] Therefore, using a "low glucose" formulation is often more representative of in vivo conditions.[4]
Q3: How does the choice of glucose concentration affect specific metabolic pathways?
A3: Glucose concentration significantly impacts the flux through major carbon-utilizing pathways:
-
High Glucose: Tends to promote high rates of glycolysis and lactate production, even in the presence of oxygen (the Warburg effect).[3] It can also increase flux through the Pentose Phosphate Pathway (PPP) to support nucleotide and fatty acid synthesis.[10]
-
Low Glucose: May lead to increased reliance on oxidative phosphorylation and the TCA cycle for energy production. Cells might also increase their uptake and metabolism of alternative carbon sources like glutamine.[10]
The specific D-[5,6-¹³C₂]Glucose tracer is particularly useful for distinguishing between glycolysis and the PPP. The ¹³C labels are lost as ¹³CO₂ in the PPP, while they are retained through glycolysis and enter the TCA cycle.
Q4: How long should I incubate my cells with the tracer to reach isotopic steady state?
A4: Isotopic steady state is achieved when the isotopic enrichment of intracellular metabolites reaches a plateau. The time required to reach this state is cell-line dependent and is influenced by the proliferation rate and the pool sizes of the metabolites being measured. For rapidly dividing cancer cell lines, a duration of 6-24 hours is often sufficient. However, for slower-growing cells or primary cells, longer incubation times may be necessary. A time-course experiment (e.g., collecting samples at 2, 6, 12, 24, and 48 hours) is the most reliable way to determine the optimal incubation time for your specific system.
Experimental Design and Optimization Workflow
Achieving reliable and reproducible results requires a systematic approach to optimizing the tracer concentration. The following workflow provides a structured method for determining the ideal D-[5,6-¹³C₂]Glucose concentration for your specific cell line and experimental conditions.
Caption: Workflow for optimizing D-[5,6-¹³C₂]Glucose concentration.
Detailed Protocol: Tracer Concentration Optimization
This protocol outlines a dose-response experiment to identify the optimal tracer concentration.
1. Media Preparation:
-
Prepare several batches of glucose-free DMEM or your basal medium of choice.
-
Create sterile, concentrated stock solutions of both unlabeled D-glucose and D-[5,6-¹³C₂]Glucose.
-
Supplement the glucose-free medium with your labeled and unlabeled glucose stocks to achieve a range of final concentrations. A good starting range is 2.5 mM, 5.5 mM, 10 mM, and 25 mM. Ensure all other media components (serum, amino acids) are consistent across all conditions.
2. Cell Seeding:
-
Seed your cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Culture the cells in their standard, unlabeled medium for 24 hours to allow for adherence and normalization.
3. Tracer Incubation:
-
After 24 hours, aspirate the standard medium and wash the cells once with sterile PBS.
-
Replace the medium with your prepared ¹³C-glucose media, ensuring each concentration has at least three biological replicates.
-
Incubate the cells for a duration determined to be sufficient to approach isotopic steady state (e.g., 24 hours).
4. Sample Collection:
-
At the end of the incubation period, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
5. Analysis:
-
Analyze the supernatant containing the extracted metabolites using LC-MS or GC-MS to determine the isotopic enrichment of key metabolites in central carbon metabolism (e.g., pyruvate, lactate, citrate).
-
Simultaneously, assess cell viability and proliferation in parallel plates for each glucose concentration (e.g., using a trypan blue exclusion assay or cell counting).
Troubleshooting Guide
Q: My isotopic enrichment is very low (<90%) in key metabolites. What could be the cause?
A: Low isotopic enrichment is a common issue and can stem from several sources:
-
Contribution from Unlabeled Precursors: Cells may be utilizing other carbon sources that are unlabeled, such as glutamine or other amino acids from the serum. Consider using dialyzed fetal bovine serum to reduce the contribution of small molecules from the serum.
-
Insufficient Incubation Time: The cells may not have reached isotopic steady state. Perform a time-course experiment to determine the optimal incubation duration.
-
Tracer Dilution: The initial cell culture medium may not have been completely removed, leading to dilution of the labeled glucose with residual unlabeled glucose. Ensure a thorough washing step before adding the tracer medium.
-
Metabolic Reprogramming: The chosen glucose concentration might be inducing a metabolic shift that relies on alternative, unlabeled fuel sources.
Q: I observed a significant change in cell morphology or a decrease in proliferation after switching to the tracer medium. What should I do?
A: This indicates that the tracer concentration is causing cellular stress.
-
Concentration is Too Low: If you are using a low tracer concentration, the cells may be starving.[1] This can be confirmed by assessing cell viability. The solution is to test a higher concentration that better matches the cells' metabolic demands.
-
Osmotic Stress: Very high glucose concentrations can cause osmotic stress.[1] While less common with standard high-glucose formulations, it's a possibility if custom concentrations are used.
-
Contamination of Tracer: Although rare, it is possible for the tracer stock to be contaminated. Ensure you are using a high-quality, sterile source.
Q: My results are not reproducible between experiments. How can I improve consistency?
A: Reproducibility is key in metabolic flux analysis. To improve it:
-
Standardize Cell Seeding Density: Ensure that the cell number at the start of each experiment is consistent, as cell density can influence metabolism.
-
Control for Cell Cycle: If possible, synchronize the cells before introducing the tracer, as metabolic activity can vary throughout the cell cycle.
-
Consistent Incubation Times: Use a precise timer for the tracer incubation period.
-
Rapid and Consistent Quenching: The metabolic quenching step must be performed quickly and uniformly across all samples to prevent continued metabolic activity after the experiment has ended.[11]
Data Summary Table
| Parameter | Low Glucose (5.5 mM) | High Glucose (25 mM) | Physiological Range (Human Plasma) | Key Considerations |
| Concentration | 1 g/L | 4.5 g/L | ~3.9-5.5 mM (fasting) | High glucose can lead to non-physiological metabolic phenotypes like aerobic glycolysis.[3] |
| Typical Media | DMEM, MEM, Ames' Medium | High-Glucose DMEM | - | Standard media often have supraphysiological glucose levels.[4] |
| Expected Metabolic State | Higher reliance on oxidative phosphorylation, potential use of alternative fuels. | High glycolytic flux, increased lactate production, active PPP. | Dynamic, depending on fasting/fed state. | Choose a concentration that best reflects the biological question. |
| Potential Issues | Cell starvation if metabolic demand is high. | Can induce metabolic artifacts and may not reflect in vivo metabolism.[2][12] | - | Always validate that the chosen concentration does not negatively impact cell health. |
References
-
High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Available at: [Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC. PubMed Central. Available at: [Link]
-
Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. PubMed Central. Available at: [Link]
-
Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PMC. PubMed Central. Available at: [Link]
-
Effect of Glucose Concentration on Respiration in Yeasts. IB Mentality. Available at: [Link]
-
Understanding the Role of Glucose in Cell Culture Media. Scientific Bioprocessing. Available at: [Link]
-
Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. PubMed Central. Available at: [Link]
-
13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.gov. Available at: [Link]
-
13C Glucose Qualitative Flux Analysis in HepG2 cells. Agilent. Available at: [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC. PubMed Central. Available at: [Link]
-
Physiology, Glucose Metabolism. NCBI Bookshelf. Available at: [Link]
-
Effect of high glucose concentrations on human erythrocytes in vitro - PMC. NIH. Available at: [Link]
-
Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual. ACS Publications. Available at: [Link]
-
Effects of high glucose concentrations on human mesangial cell proliferation. PubMed. Available at: [Link]
-
Blood sugar level - Wikipedia. Wikipedia. Available at: [Link]
-
13C metabolic flux analysis in cell line and bioprocess development. ScienceDirect. Available at: [Link]
-
Is there RPMI media with different glucose concentration?. ResearchGate. Available at: [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. Nature. Available at: [Link]
-
Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. ResearchGate. Available at: [Link]
-
4. Regulation of Blood Glucose. ATrain Education. Available at: [Link]
-
Impact of glucose concentration on the growth and the generation of... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Physiological Media in Studies of Cell Metabolism - PMC. NIH. Available at: [Link]
-
Physiology, Glucose - StatPearls - NCBI Bookshelf. NIH. Available at: [Link]
-
Effect of high glucose concentrations on human erythrocytes in vitro. PubMed. Available at: [Link]
-
Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism - PMC. PubMed Central. Available at: [Link]
-
Plasma Glucose Levels Throughout the Day and HbA1c Interrelationships in Type 2 Diabetes. Diabetes Care. Available at: [Link]
Sources
- 1. scientificbio.com [scientificbio.com]
- 2. Effects of high glucose concentrations on human mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Glucose in Cell Culture [sigmaaldrich.com]
- 5. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Physiology, Glucose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Blood sugar level - Wikipedia [en.wikipedia.org]
- 9. 4. Regulation of Blood Glucose | ATrain Education [atrainceu.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. osti.gov [osti.gov]
- 12. Effect of high glucose concentrations on human erythrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating isotopic scrambling from true flux in D-[5,6-13C2]Glucose studies
Topic: Differentiating Isotopic Scrambling from True Flux in D-[5,6-13C2]Glucose Studies
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: MFA-56-ISO-SCRAMBLE
Introduction: The [5,6-13C2]Glucose Paradox
Welcome to the Technical Support Center. You are likely here because your Mass Isotopomer Distribution (MID) data isn't matching your metabolic model.
The Core Issue: this compound is a high-fidelity tracer for lower glycolysis and TCA cycle entry because the label (C5, C6) is retained as the C2, C3 positions of pyruvate. However, metabolic networks contain reversible reactions (exchange fluxes) that can randomize isotope positions without net mass conversion. This phenomenon, known as isotopic scrambling , mimics the appearance of multi-pathway flux, leading to false positives in pathway activity (e.g., overestimating gluconeogenesis or anaplerosis).
This guide provides the diagnostic framework to distinguish Exchange Flux (Scrambling) from Net Flux (True Metabolic Rate) .
Module 1: The Glycolytic Scrambling Trap (TPI Effect)
Symptom: You observe significant labeling in the Glycerol-3-Phosphate pool or unexpected isotopomers in Fructose-1,6-Bisphosphate (FBP), suggesting gluconeogenesis that isn't physiologically plausible.
Technical Analysis
In glycolysis, Aldolase splits FBP into two trioses:
-
GAP (Glyceraldehyde-3-Phosphate) – derived from Glucose C4-C5-C6.
-
DHAP (Dihydroxyacetone Phosphate) – derived from Glucose C1-C2-C3.
With This compound :
-
GAP inherits C5-C6
becomes [2,3-13C2]GAP . -
DHAP inherits C2-C3
becomes Unlabeled (M+0) DHAP .
The Scrambling Event: Triose Phosphate Isomerase (TPI) interconverts GAP and DHAP.[1]
-
Low TPI Flux: GAP flows to Pyruvate; DHAP remains mostly M+0.
-
High TPI Exchange (Scrambling): The [2,3-13C2] label from GAP equilibrates into the DHAP pool. DHAP becomes [2,3-13C2].
Diagnostic Workflow
| Observation | Diagnosis | Actionable Step |
| DHAP/Glycerol is M+0 | No Scrambling | Model TPI as a unidirectional flux. |
| DHAP/Glycerol is M+2 (Ratio < GAP) | Partial Exchange | Fit TPI as a bidirectional flux ( |
| DHAP/Glycerol M+2 Ratio | Full Scrambling | Assume TPI is at equilibrium (infinite exchange). |
Visual Logic: The TPI Scrambling Loop
Caption: TPI Scrambling Mechanism. Yellow arrow indicates the reversible exchange that transfers label from GAP to DHAP without net glycolytic flux.
Module 2: The TCA Cycle Symmetry Problem
Symptom: You detect M+1 or M+3 isotopomers in Citrate or Glutamate, but the tracer ([5,6-13C2]Glucose) generates [2,3-13C2]Pyruvate, which should theoretically produce [1,2-13C2]Acetyl-CoA and [1,2-13C2]Citrate.
Technical Analysis
Pyruvate [2,3-13C2] enters the TCA cycle via PDH to form Acetyl-CoA [1,2-13C2] .
-
First Turn: Citrate is [1,2-13C2].
-
Symmetry Point 1 (Succinate): Succinate is a symmetric molecule. The label at C1/C2 becomes indistinguishable from C4/C3.
-
Symmetry Point 2 (Fumarase): Fumarate is symmetric. The reversible hydration of Fumarate
Malate scrambles the label position.
The "Scrambling" vs. "Anaplerosis" Conflict:
-
True Flux (Anaplerosis): Pyruvate Carboxylase (PC) converts [2,3-13C2]Pyruvate directly to [2,3-13C2]Oxaloacetate (OAA).
-
Scrambling: Back-flux from symmetric Succinate/Fumarate can rearrange labels in the OAA pool before it condenses with Acetyl-CoA.
Troubleshooting Protocol
Step 1: Inspect the Glutamate Fragment Ions
Glutamate is the proxy for
-
Scenario A: Glutamate is purely M+2 (Positions C4, C5).
-
Scenario B: Glutamate shows M+1 or M+3.
-
Diagnosis: This indicates either multiple turns of the TCA cycle (dilution/mixing) OR Pyruvate Carboxylase activity.
-
Differentiation: Check the Aspartate MIDs. Aspartate reads the OAA pool directly.
-
If Aspartate is [2,3-13C2] (M+2)
True PC Flux . -
If Aspartate is randomized
Fumarase Scrambling .
-
-
Module 3: Experimental Validation (The "Washout" Test)
To definitively separate exchange from net flux, you must perturb the steady state.
Protocol: Isotopic Non-Stationary MFA (INST-MFA)
Objective: Measure the speed of label incorporation. Exchange fluxes are often fast (near equilibrium), while net fluxes are governed by enzyme kinetics.
Workflow:
-
Steady State: Culture cells in unlabeled glucose until metabolic steady state.
-
Pulse: Switch medium to this compound.
-
Quench: Harvest cells at rapid intervals: 0s, 30s, 1m, 5m, 30m, 2h .
-
Analyze: Plot the M+2 enrichment over time for DHAP and GAP.
Interpretation:
-
True Flux: Label accumulation follows a sigmoidal curve reflecting the pool size and throughput.
-
Scrambling: If DHAP becomes labeled instantly (same rate as GAP) despite having no net flux from Glucose, the TPI exchange is infinitely fast.
-
Differentiation: Use software (e.g., INCA or 13C-Flux2) to fit the ODEs. If the model fails to converge without a high bidirectional exchange parameter (
), scrambling is confirmed.
FAQ: Frequently Asked Questions
Q1: Why use [5,6-13C2]Glucose instead of [1,2-13C2]Glucose?
-
A: [1,2-13C2]Glucose loses the C1 label as CO2 if it enters the Pentose Phosphate Pathway (PPP). [5,6-13C2]Glucose retains its label (becoming [2,3-13C2]Pyruvate) regardless of whether it goes through Glycolysis or PPP. It is superior for measuring Total Glucose Oxidation but requires careful handling of TPI scrambling.
Q2: My software (e.g., Metallo/Antoniewicz methods) asks for "Exchange Flux" values. What do I input?
-
A: Do not hard-code these unless measured. Set them as free variables with loose bounds (0 to 1000). Let the solver determine if the exchange is required to fit the data. If the confidence interval for the exchange flux includes zero, the reaction is likely unidirectional.
Q3: Can I ignore scrambling if I only care about Lactate production?
-
A: Generally, yes. Lactate is downstream of the scrambling events. However, if you are calculating the ATP/NADPH balance , ignoring scrambling will lead to incorrect estimation of ATP consumption in the upper glycolytic futile cycles.
Decision Matrix: Flux vs. Scrambling
Caption: Diagnostic tree to categorize isotopic anomalies as either metabolic exchange (scrambling) or true net flux.
References
-
Metallo, C. M., et al. (2009).[2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.[2]
- Relevance: Establishes the comparative utility of [1,2] vs [5,6] glucose tracers and defines the precision limits for glycolysis and TCA flux estim
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
- Relevance: foundational text on differentiating net flux from exchange flux using comput
-
Wiechert, W., & de Graaf, A. A. (1997). Bidirectional reaction steps in metabolic flux analysis: explicit inclusion and measurement of isotopomer effects. Biotechnology and Bioengineering.
- Relevance: The mathematical basis for modeling reversible reactions (scrambling) in MFA.
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering.
- Relevance: Best practices for reporting exchange fluxes and confidence intervals.
Sources
Validation & Comparative
Technical Guide: D-[5,6-13C2]Glucose vs. [U-13C]Glucose in Metabolic Flux Analysis (MFA)
Topic: Comparison of D-[5,6-13C2]Glucose and [U-13C]Glucose for Metabolic Modeling Content Type: Technical Comparison Guide Audience: Senior Researchers & Metabolic Engineers
Executive Summary
In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the metabolic model.[1][2] While [U-13C]Glucose serves as the industry-standard "sledgehammer" for global network topology and total enrichment verification, it often suffers from spectral overlap in complex anaplerotic nodes. This compound acts as a "scalpel," offering superior resolution for the lower glycolytic pathway, tricarboxylic acid (TCA) cycle entry, and anaplerosis by preventing the generation of labeled CO2 at the pyruvate dehydrogenase (PDH) step.
This guide details the mechanistic differences, experimental protocols, and data interpretation frameworks necessary to select the correct tracer for your metabolic model.
Mechanistic Principles: The "Clean Entry" Effect
The fundamental difference between these tracers lies in their atom transition maps, specifically how they behave at the Pyruvate
The [U-13C]Glucose Limitation (The "Heavy" Background)
Uniformly labeled glucose results in fully labeled pyruvate (
-
PDH Complex: The C1 of pyruvate (originally Glucose C3/C4) is released as
. Since the precursor was uniformly labeled, this releases .[1] -
Re-entry: This labeled
equilibrates with the intracellular bicarbonate pool and can re-enter metabolism via carboxylation reactions (e.g., Pyruvate Carboxylase), artificially inflating the isotopomer distribution of Oxaloacetate ( species) and complicating flux calculations.
The [5,6-13C2]Glucose Advantage (The "Silent" C1)
In [5,6-13C2]Glucose, the label is restricted to the C5 and C6 positions.
-
Glycolysis: Glucose C5 and C6 become the C2 and C3 positions of Pyruvate.[4] Pyruvate C1 (from Glucose C4) is unlabeled.
-
PDH Complex: The unlabeled C1 is released as
. -
TCA Entry: The remaining acetate fragment is fully labeled (
-Acetyl-CoA), providing a clean "double-label" entry into the TCA cycle without polluting the bicarbonate pool.
Diagram 1: Atom Transition & Labeled CO2 Generation
This diagram illustrates the fate of carbon atoms, highlighting the "Silent CO2" advantage of [5,6-13C2]Glucose.
Caption: Atom mapping comparison. Note that [5,6-13C2]Glucose generates unlabeled CO2 at the PDH step, preventing downstream re-entry artifacts.
Performance Comparison Matrix
The following table synthesizes experimental data regarding the resolution power of each tracer.
| Feature | [U-13C]Glucose | This compound |
| Primary Utility | Global topology, Lipid synthesis, Total flux. | TCA cycle resolution, Anaplerosis, Lower Glycolysis. |
| PDH CO2 Output | ||
| TCA Entry | Generates M+2 Acetyl-CoA (plus background). | Generates clean M+2 Acetyl-CoA. |
| PPP Sensitivity | Low (Scrambles signal globally). | High (C5/C6 are retained in non-oxidative PPP). |
| Mass Shifts (GC-MS) | Complex (M+1 to M+6 spectra). | Distinct (Mostly M+2 blocks). |
| Cost Efficiency | High (Cheapest labeled glucose). | Moderate (More expensive than U-13C). |
| Recommended For | Initial screenings, Lipidomics. | Precise flux modeling of mitochondrial metabolism. |
Experimental Protocol: GC-MS Flux Analysis
To validate metabolic models using these tracers, a robust quantification method is required. Gas Chromatography-Mass Spectrometry (GC-MS) with TBDMS (tert-butyldimethylsilyl) derivatization is the gold standard because it yields stable [M-57] fragments, preserving the entire carbon skeleton of amino acids and organic acids.
Phase 1: Cell Culture & Labeling
-
Adaptation: Culture cells in media containing unlabeled glucose for 2 passages to stabilize metabolism.
-
Tracer Switch: Replace media with glucose-free DMEM supplemented with either [U-13C]Glucose or [5,6-13C2]Glucose (typically 10-25 mM).
-
Steady State: Incubate for 24-48 hours (or >5 cell doublings) to ensure isotopic steady state.
Phase 2: Quenching & Extraction
Critical Step: Metabolism must be stopped instantly to prevent turnover.
-
Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl).
-
Lyse: Add 500 µL -80°C 80% Methanol directly to the plate. Scrape cells on dry ice.
-
Phase Separation: Add Chloroform (if lipid removal is needed) or proceed with centrifugation (14,000 x g, 10 min, 4°C) to pellet debris.
-
Dry: Evaporate the supernatant to complete dryness using a SpeedVac/Nitrogen stream.
Phase 3: TBDMS Derivatization[5]
-
Resuspend: Add 30 µL Pyridine (anhydrous) to the dried residue.
-
Derivatize: Add 50 µL MTBSTFA + 1% TBDMCS .
-
Incubate: Heat at 60-70°C for 30-60 minutes .
-
Why? This replaces active hydrogens on -COOH, -OH, and -NH2 groups with TBDMS groups, making metabolites volatile.
-
-
Analyze: Inject 1 µL into GC-MS (Splitless mode).
Diagram 2: Experimental Workflow
This workflow ensures data integrity from culture to mass isotopomer distribution (MID) analysis.
Caption: Standardized GC-MS workflow for 13C-MFA. The critical step is the rapid quench to preserve metabolic snapshots.
Data Interpretation & Causality
When analyzing the Mass Isotopomer Distributions (MIDs), look for these specific signatures:
1. The Anaplerotic Signature (Aspartate/Malate)
Aspartate is a surrogate for Oxaloacetate (OAA).
-
[U-13C]Glucose: OAA will appear as a mix of M+2 (via PC from M+3 Pyruvate + Unlabeled CO2? No, usually M+3 Pyruvate + M+0 CO2 = M+3 OAA).
-
Correction: If
is generated by PDH, PC can fix it. -
Result: Complex mixture of M+3 and M+4 isotopomers.
-
-
[5,6-13C2]Glucose:
-
Pyruvate is M+2 (at C2, C3).
-
PC Flux: M+2 Pyruvate + M+0 CO2
M+2 OAA . -
PDH Flux: M+2 Acetyl-CoA + M+0 OAA
M+2 Citrate . -
Interpretation: A clean M+2 peak in Aspartate indicates flux via Pyruvate Carboxylase without the noise of recycled CO2.
-
2. The Glycolytic Split (Lactate)
-
[U-13C]Glucose: Lactate is M+3.
-
[5,6-13C2]Glucose: Lactate is M+2.
-
Validation: If you see M+1 Lactate with [5,6-13C2], it implies significant scrambling via the Pentose Phosphate Pathway (recycling of trioses) or reversibility of the Transaldolase/Transketolase reactions.
-
References
-
Antoniewicz, M. R., et al. (2007).[2] "Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions."[2] Metabolic Engineering. Link
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link
-
BenchChem Technical Guides. (2025). "A Comparative Guide to D-Glucose-1,6-13C2 for Metabolic Flux Analysis." Link
Sources
Technical Guide: Cross-Validation of Metabolic Flux Using D-[5,6-13C2]Glucose and D-[1,2-13C2]Glucose
Executive Summary: The Case for Dual-Tracer Validation
In metabolic flux analysis (MFA), the "overfitting" of metabolic models to single-tracer data is a pervasive risk. While uniformly labeled [U-13C6]Glucose is the workhorse for general pathway mapping, it lacks the resolution to deconvolute parallel pathways that share intermediates—specifically the split between Glycolysis (EMP) and the Pentose Phosphate Pathway (PPP) .
This guide compares and validates the use of two specific positional isotopomers: D-[1,2-13C2]Glucose and D-[5,6-13C2]Glucose .[1] By running these tracers in parallel experiments, researchers can mathematically constrain the oxidative Pentose Phosphate Pathway (oxPPP) flux with high precision.
-
[1,2-13C2]Glucose is the "Gold Standard" for detecting oxPPP flux due to the decarboxylation of C1.
-
[5,6-13C2]Glucose acts as the "Topological Control," validating that the carbon backbone downstream of trioses behaves as predicted by the EMP pathway, unaffected by the C1 oxidative loss.
Mechanistic Comparison: Atom Mapping & Pathway Resolution
To interpret flux data, one must understand the fate of specific carbon atoms. The utility of these two tracers relies on the symmetry (or lack thereof) of the glucose molecule when it is cleaved by Aldolase.
The Glycolytic Symmetry
In standard Glycolysis, Aldolase cleaves Fructose-1,6-bisphosphate (F1,6BP) into DHAP (carbons 1-3) and GAP (carbons 4-6).
-
[1,2-13C2]Glucose labels the "top" half.
-
[5,6-13C2]Glucose labels the "bottom" half.
Because Triose Phosphate Isomerase (TPI) rapidly interconverts DHAP and GAP, both tracers theoretically produce [2,3-13C2]Pyruvate (M+2) via pure glycolysis.
The PPP Asymmetry (The Differentiator)
The oxidative PPP removes Carbon 1 as CO2.
-
[1,2-13C2]Glucose: Loses the C1 label. The remaining C2 label is reshuffled, often resulting in M+1 Lactate or complex isotopomers in the pentose pool.
-
[5,6-13C2]Glucose: Retains both C5 and C6 labels. These carbons are far removed from the decarboxylation site. Consequently, [5,6] glucose generates M+2 Lactate even if it passes through the PPP (barring extensive reversible non-oxidative scrambling).
Visualization: Carbon Fate Map
The following diagram illustrates why [1,2] and [5,6] tracers yield distinct signatures in the presence of PPP flux.
Figure 1: Differential fate of carbon atoms.[1] Note how [1,2-13C]Glucose loses a label in the PPP (Pathway A), converting a potential M+2 species into M+1 or CO2. [5,6-13C]Glucose retains its M+2 pair regardless of the pathway choice.
Experimental Protocol: Parallel Labeling Workflow
To ensure data integrity, do not mix tracers in the same culture well. Mass isotopomer distributions (MIDs) overlap significantly, making deconvolution mathematically unstable. Instead, use a Parallel Labeling Strategy .
Reagents Required[2]
-
Tracer A Media: Glucose-free DMEM/RPMI supplemented with 10-25 mM [1,2-13C2]Glucose .
-
Tracer B Media: Glucose-free DMEM/RPMI supplemented with 10-25 mM [5,6-13C2]Glucose .
-
Quenching Solution: 80% Methanol (pre-chilled to -80°C).
-
Internal Standards: Norvaline or 13C-labeled amino acid mix.
Step-by-Step Methodology
Phase 1: Steady-State Labeling
-
Seed Cells: Plate cells in 6-well plates (triplicate per condition).
-
Equilibration: Culture cells in standard media until 70% confluence.
-
Tracer Switch: Wash cells 2x with warm PBS. Add Tracer A Media to set 1 and Tracer B Media to set 2.
-
Incubation: Incubate for 24-48 hours (or >5 doubling times) to reach isotopic steady state (for flux modeling) or shorter times (0-6h) for dynamic flux analysis.
Phase 2: Quenching & Extraction (Critical for Metabolite Stability)
-
Rapid Quench: Remove media. Immediately add 1 mL -80°C 80% Methanol .
-
Why: Stops enzyme activity instantly. Warm solvents allow ATP hydrolysis and metabolite turnover during extraction.
-
-
Scraping: Scrape cells on dry ice. Transfer to pre-chilled tubes.
-
Phase Separation: Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Drying: Transfer supernatant to new tubes. Dry under nitrogen stream or SpeedVac (avoid heat).
Phase 3: Derivatization & GC/LC-MS
-
GC-MS (MOX-TBDMS): Best for central carbon metabolites (Pyruvate, Lactate, TCA intermediates).
-
Step: Methoximation (MOX) followed by silylation (MTBSTFA).
-
-
LC-MS (HILIC): Best for phosphorylated intermediates (G6P, FBP, ATP, NADPH).
Workflow Visualization
Figure 2: Parallel workflow ensuring no cross-contamination of isotopic signals. Both datasets are fed into the same metabolic model.
Data Interpretation & Cross-Validation
The power of this method lies in comparing the Mass Isotopomer Distributions (MIDs) of Lactate and Alanine.
The Validation Logic Table
| Metabolite | Tracer Used | Observed MID | Interpretation |
| Lactate | [1,2-13C2] | High M+2 | Dominant Glycolysis (EMP). |
| Lactate | [1,2-13C2] | High M+1 | High Oxidative PPP flux (C1 lost, C2->C1). |
| Lactate | [5,6-13C2] | High M+2 | Validates structural integrity of glucose breakdown. |
| Lactate | [5,6-13C2] | High M+1 | RED FLAG: Indicates complex scrambling (Transaldolase) or non-canonical pathways. [5,6] should mostly remain paired. |
Calculating oxPPP Flux
A simplified metric to estimate the relative flux of PPP vs Glycolysis is the M1/M2 Ratio in Lactate derived from [1,2-13C2]Glucose.
Note: For precise quantification, this data must be fitted to a metabolic network model (e.g., using INCA or 13C-Flux2 software) that accounts for label recycling.
Troubleshooting with Cross-Validation
-
Scenario: You see high M+1 Lactate in the [1,2] experiment (suggesting high PPP).
-
Validation: Check the [5,6] experiment.
-
If [5,6] shows mostly M+2: The PPP claim is VALID . The M+1 in the first experiment is due to C1 loss.
-
If [5,6] shows high M+1: The PPP claim is SUSPECT . The M+1 is likely coming from Triose Phosphate Isomerase (TPI) cycling or extensive reversible non-oxidative PPP activity scrambling the bottom carbons.
-
References
-
Antoniewicz, M. R. (2018).[2][3][4] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50, 1–13.[3][4] [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. [Link]
-
Brekke, E. M., et al. (2012). 13C-Flux Analysis of the Pentose Phosphate Pathway. Methods in Molecular Biology, 881, 245–259. [Link]
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A Researcher's Guide to Isotopic Tracers: Evaluating D-[5,6-13C2]Glucose for Resolving TKTL1 Pathway Activity
For researchers, scientists, and drug development professionals navigating the complexities of cancer metabolism, understanding the activity of the Transketolase-like 1 (TKTL1) pathway is of paramount importance. Elevated TKTL1 activity is a hallmark of many aggressive cancers, signifying a metabolic shift towards aerobic glycolysis, enhanced biosynthesis, and resistance to oxidative stress. Accurately measuring the flux through the non-oxidative branch of the Pentose Phosphate Pathway (PPP), where TKTL1 is a key player, is crucial for developing targeted therapeutics. This guide provides an in-depth, objective comparison of D-[5,6-¹³C₂]Glucose with other commonly used isotopic tracers for resolving TKTL1 pathway activity, supported by experimental data and detailed protocols.
The Critical Role of TKTL1 in Cancer Metabolism
Transketolase-like 1 (TKTL1) is an enzyme that plays a pivotal role in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1] Unlike the canonical transketolase (TKT), TKTL1 is thought to catalyze an alternative reaction that uncouples the PPP from the need for oxidative PPP-derived pentoses, directly converting glycolytic intermediates into precursors for nucleotide and fatty acid synthesis.[2][3] This provides a significant advantage to cancer cells, allowing for rapid proliferation even under hypoxic conditions.[4] Dysregulation of TKTL1 has been linked to poor prognosis in various cancers, making it an attractive target for therapeutic intervention.
To effectively target TKTL1, we must first be able to accurately measure its activity. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful tool for dissecting metabolic fluxes. The choice of the isotopic tracer is, however, critical for obtaining precise and meaningful data.
Visualizing the Metabolic Landscape: Glycolysis and the Pentose Phosphate Pathway
To understand how different isotopic tracers work, it is essential to visualize the interconnectedness of glycolysis and the PPP.
Figure 1. Interconnected pathways of glycolysis and the Pentose Phosphate Pathway.
Comparison of Isotopic Glucose Tracers for TKTL1 Flux Analysis
The choice of ¹³C-labeled glucose tracer is critical for accurately resolving fluxes through the non-oxidative PPP and specifically TKTL1 activity. Below is a comparison of commonly used tracers.
| Tracer | Principle of Detection for TKTL1 Activity | Advantages | Disadvantages |
| D-[5,6-¹³C₂]Glucose | The ¹³C labels on carbons 5 and 6 are retained through glycolysis but are differentially processed in the non-oxidative PPP. TKTL1-mediated conversion of xylulose-5-phosphate (X5P) to glyceraldehyde-3-phosphate (G3P) will result in a unique labeling pattern in G3P and downstream metabolites. | Potentially provides a direct measure of the flux through the latter stages of the non-oxidative PPP where TKTL1 is active. | Less commonly used, and its specific utility for TKTL1 flux quantification is not as extensively documented as other tracers. |
| [1,2-¹³C₂]Glucose | This is a widely used tracer for PPP flux analysis. The loss of the ¹³C label from carbon 1 in the oxidative PPP allows for the quantification of this branch. The remaining ¹³C on carbon 2 is then traced through the non-oxidative PPP. | Well-characterized and provides precise estimates for overall PPP flux.[5][6] | Indirectly measures non-oxidative PPP flux by subtracting oxidative flux from total glucose consumption entering the PPP. May not be optimal for specifically resolving TKTL1 activity from canonical TKT activity. |
| Mixture of [2-¹³C] and [4,5,6-¹³C]Glucose | This combination of tracers has been proposed as an improved method for quantifying TKTL1 pathway flux.[7] The differential labeling allows for a more detailed analysis of carbon rearrangements in the non-oxidative PPP. | Specifically designed to provide more precise quantification of TKTL1 activity.[7] | Requires more complex data analysis due to the use of a tracer mixture. |
| [U-¹³C₆]Glucose | All carbons are labeled, allowing for the tracking of the entire carbon backbone through metabolic pathways. | Useful for obtaining a global view of glucose metabolism and identifying unexpected pathways. | Can lead to complex labeling patterns that are difficult to interpret for specific pathway fluxes, especially in the highly interconnected non-oxidative PPP. |
Table 1. Comparison of different ¹³C-labeled glucose tracers for resolving TKTL1 pathway activity.
Experimental Workflow for Metabolic Flux Analysis
A robust and reproducible experimental workflow is essential for obtaining high-quality data. The following diagram outlines the key steps involved in a typical ¹³C metabolic flux analysis experiment.
Figure 2. A generalized experimental workflow for ¹³C metabolic flux analysis.
Detailed Experimental Protocols
Part 1: Cell Culture and Isotope Labeling
Objective: To label cellular metabolites with a ¹³C tracer to achieve isotopic steady state.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), penicillin-streptomycin
-
¹³C-labeled glucose tracer (e.g., D-[5,6-¹³C₂]Glucose)
-
Glucose-free medium corresponding to the standard medium
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Allow cells to attach and grow overnight in standard culture medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired ¹³C-labeled glucose tracer to the final concentration typically used for the cell line (e.g., 25 mM). Also supplement with dialyzed FBS to minimize interference from unlabeled glucose in the serum.
-
Labeling: The following day, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a sufficient period to reach isotopic steady state. This time can vary depending on the cell line and the specific metabolites of interest but is typically between 6 and 24 hours.[8]
Part 2: Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and efficiently extract intracellular metabolites.
Materials:
-
Cold methanol (-80°C)
-
Cell scrapers
-
Centrifuge capable of reaching 4°C
Protocol:
-
Quenching: Place the 6-well plates on a bed of dry ice to rapidly cool the cells and quench metabolism.[9]
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Part 3: LC-MS/MS Analysis of Sugar Phosphates
Objective: To separate and quantify the isotopologues of key non-oxidative PPP intermediates.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
A suitable column for polar metabolite separation (e.g., a HILIC or ion-pair chromatography column).
Protocol:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of acetonitrile and water.
-
Chromatographic Separation: Inject the reconstituted sample onto the LC system. A gradient elution program will be used to separate the sugar phosphates. For example, using an ion-pair method with tributylamine can effectively separate these polar compounds.[10]
-
Mass Spectrometry Detection: The mass spectrometer will be operated in negative ion mode with multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues of sedoheptulose-7-phosphate, ribose-5-phosphate, and other key metabolites.
-
Data Analysis: The raw data will be processed to determine the relative abundance of each isotopologue (e.g., M+0, M+1, M+2). This data is then corrected for the natural abundance of ¹³C.
Interpreting the Data: The Promise of D-[5,6-¹³C₂]Glucose
The unique labeling pattern provided by D-[5,6-¹³C₂]Glucose offers a potential advantage in dissecting the non-oxidative PPP. When glucose enters this pathway, the C5 and C6 carbons are transferred to different positions in the resulting sugar phosphates. Specifically, the TKTL1-mediated reaction that converts two 5-carbon sugars (xylulose-5-phosphate and ribose-5-phosphate) into a 3-carbon (glyceraldehyde-3-phosphate) and a 7-carbon (sedoheptulose-7-phosphate) sugar will result in a distinct distribution of the ¹³C labels.
By carefully analyzing the mass isotopomer distribution of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, it should be possible to quantify the contribution of the TKTL1-mediated flux relative to the canonical TKT reaction. For instance, a higher enrichment of M+2 in sedoheptulose-7-phosphate would suggest a significant flux through a pathway that keeps the C5 and C6 of the original glucose molecule together, a characteristic that could be exploited to isolate the TKTL1-specific activity.
Conclusion and Future Directions
The evaluation of D-[5,6-¹³C₂]Glucose as a tracer for resolving TKTL1 pathway activity presents a promising avenue for cancer metabolism research. While [1,2-¹³C₂]glucose remains a robust and well-validated tool for overall PPP flux analysis, the potential for D-[5,6-¹³C₂]Glucose to provide more direct and specific insights into the non-oxidative branch warrants further investigation. The combination of carefully designed tracer experiments, meticulous sample preparation, and advanced analytical techniques will be instrumental in unlocking the full potential of this approach.
As our understanding of the nuances of cancer metabolism deepens, the development and application of novel isotopic tracers will continue to be a critical driver of progress. The methodologies outlined in this guide provide a solid foundation for researchers seeking to unravel the complexities of the TKTL1 pathway and ultimately develop more effective therapies for a range of aggressive cancers.
References
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Two alternative 13 C-glucose-tracing strategies for analysis of... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2015). Metabolic Engineering, 28, 118-127.
-
Quantitative metabolic fluxes regulated by trans-omic networks | Biochemical Journal. (2022, March 31). Retrieved February 9, 2026, from [Link]
-
Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PubMed Central. (n.d.). Retrieved February 9, 2026, from [Link]
-
Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and 13C-metabolic flux analysis - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures | Analytical Chemistry. (2022, May 25). Retrieved February 9, 2026, from [Link]
-
Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes - bioRxiv. (2023, November 4). Retrieved February 9, 2026, from [Link]
-
TKTL1 Knockdown Impairs Hypoxia-Induced Glucose-6-phosphate Dehydrogenase and Glyceraldehyde-3-phosphate Dehydrogenase Overexpression - MDPI. (2022, March 25). Retrieved February 9, 2026, from [Link]
-
Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and (13)C-metabolic flux analysis - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist - PMC - NIH. (2018, April 16). Retrieved February 9, 2026, from [Link]
-
Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]
-
A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. (n.d.). Retrieved February 9, 2026, from [Link]
-
pentose phosphate pathway (non-oxidative branch) - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]
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A step-by-step guide to performing cancer metabolism research using custom-made media. (n.d.). Retrieved February 9, 2026, from [Link]
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LC-MS based Metabolomics - SciSpace. (2022, August 26). Retrieved February 9, 2026, from [Link]
-
Non-oxidative pentose phosphate pathway controls regulatory T cell function - MetwareBio. (n.d.). Retrieved February 9, 2026, from [Link]
-
LC-MS/MS Method Package for Primary Metabolites - Shimadzu UK. (n.d.). Retrieved February 9, 2026, from [Link]
-
High-resolution 13C metabolic flux analysis | Springer Nature Experiments. (n.d.). Retrieved February 9, 2026, from [Link]
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Chapter 12. Cell culture metabolomics and lipidomics - Neurolipidomics Laboratory. (n.d.). Retrieved February 9, 2026, from [Link]
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Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. (n.d.). Retrieved February 9, 2026, from [Link]
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics - Agilent. (n.d.). Retrieved February 9, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of D-[5,6-13C2]Glucose
Welcome to your definitive guide for the safe and compliant disposal of D-[5,6-13C2]Glucose. As researchers and drug development professionals, our work with isotopically labeled compounds is foundational to understanding metabolic pathways and advancing therapeutic innovations.[1][2] This guide provides not just a protocol but a framework for thinking about the disposal of stable-isotope-labeled materials, ensuring safety and regulatory compliance within your institution. Our goal is to empower you with the knowledge to manage your laboratory waste streams with confidence and scientific integrity.
Foundational Principle: Understanding the Isotope
The cornerstone of any disposal plan is a thorough understanding of the material . This compound is glucose enriched with a stable, non-radioactive isotope of carbon, ¹³C, at specific positions.
-
Chemical Identity: Chemically, it behaves identically to naturally occurring D-Glucose. It is a simple sugar and a fundamental component of general metabolism.[3][4]
-
Isotopic Nature: The ¹³C isotope is a naturally occurring, stable isotope of carbon. Unlike radioactive isotopes (e.g., ¹⁴C or ³H), it does not undergo radioactive decay and emits no radiation.[5]
This distinction is critical. The disposal protocol for a stable-isotope-labeled compound is fundamentally different from that of a radiolabeled one. Because this compound is not radioactive, no special radiological precautions are necessary for its disposal.[5][] Our focus, therefore, shifts to its chemical hazard profile.
Hazard Assessment and Regulatory Context
Based on Safety Data Sheets (SDS) and regulatory standards, D-Glucose is classified as a non-hazardous substance.[7][8][9] It poses a low hazard for typical industrial or commercial handling and is not considered a carcinogen by major regulatory bodies like OSHA, IARC, or NTP.[9]
While not classified as hazardous, it's prudent to handle it according to good industrial hygiene and safety practices.[7] This includes avoiding dust formation, which can cause minor respiratory irritation, and preventing contact with skin and eyes.[10][11]
Under the U.S. Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), employers are required to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and disposal.[12][13] The disposal methods described here are designed to align with these principles, but they must always be cross-referenced with your institution's specific CHP and Environmental Health & Safety (EHS) guidelines.
Data Summary: this compound Disposal Profile
| Parameter | Assessment | Rationale & References |
| Chemical Hazard Class | Non-Hazardous | Classified as a low-hazard material with no specific hazards listed under normal use conditions.[7][9] |
| Isotope Type | Stable (¹³C) | ¹³C is a naturally occurring, non-radioactive isotope of carbon.[2][5] |
| Radioactivity | None | Does not undergo radioactive decay; poses no radiological threat.[5] |
| Primary Handling Concern | Nuisance Dust | Avoid inhalation of fine powder by handling in well-ventilated areas.[7][10][11] |
| Primary Disposal Route | Non-Hazardous Chemical Waste | Segregation from general trash is required for identifiable lab waste. Must comply with institutional EHS procedures. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a logical, step-by-step process for the disposal of this compound and associated materials. The core principle is segregation: ensuring that non-hazardous waste does not mix with hazardous streams and that all waste is clearly identified.[14][15]
Step 1: Identify the Waste Stream
Properly categorize the waste you are generating. The disposal path depends entirely on what the this compound has been mixed with.
-
Stream A: Uncontaminated Solid Waste: Pure, unused this compound powder or reaction byproducts containing only the glucose.
-
Stream B: Contaminated Labware (Non-Sharp): Items like gloves, plastic pipettes, pipette tips, and weigh boats with residual amounts of this compound.
-
Stream C: Aqueous Solutions (Non-Hazardous): Solutions of this compound in water or benign buffer systems (e.g., PBS) without other hazardous chemical components.
-
Stream D: Mixed Hazardous Waste: Any material where this compound is mixed with a hazardous chemical (e.g., solvents, strong acids/bases, toxic reagents). This stream must be treated as hazardous waste.
-
Stream E: Contaminated Sharps: Needles, syringes, or glass pipettes contaminated with this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating your waste.
Caption: Decision workflow for proper segregation of this compound waste.
Step 2: Containerization and Labeling
Proper containment and labeling are non-negotiable for safety and compliance.[14][16]
-
Select the Right Container:
-
Solid Non-Hazardous Waste (Streams A & B): Use a designated container for non-hazardous but identifiable lab waste. Many institutions use specially marked bags (e.g., "Tiger" bags) to distinguish this from general office trash. The container should be a leak-proof bag or a rigid container lined with a bag.
-
Aqueous Waste (Stream C): Use a clean, compatible, and leak-proof container (e.g., a carboy) that can be securely sealed.
-
Sharps (Stream E): Use only an approved, puncture-resistant sharps container.[14][17]
-
-
Label Correctly:
-
For non-hazardous waste, the label should clearly state "Non-Hazardous Waste" and list the primary constituents (e.g., "D-Glucose, solid waste" or "Aqueous solution of D-Glucose").
-
Include the accumulation start date and the name of the generating lab/researcher.[18]
-
Never use chemical abbreviations or formulas. Write the full chemical name.
Step 3: Accumulation and Storage
Store waste containers in a designated satellite accumulation area within your lab.
-
Keep containers closed at all times except when adding waste.[14][20] An open waste container is a common and easily avoidable regulatory violation.
-
Ensure stored waste is segregated by compatibility. While this compound is non-hazardous, the waste streams it enters may not be. Store non-hazardous waste separately from hazardous chemical waste.[15]
Step 4: Final Disposal
-
Schedule a Pickup: Once your waste container is approximately three-quarters full, schedule a pickup with your institution's EHS or facilities management department.[17] Do not overfill containers.
-
Documentation: Complete any required waste pickup forms or online requests as mandated by your EHS office.
-
Hand-off to Trained Personnel: Only trained EHS professionals should handle the final transport and disposal of laboratory waste.
Trustworthiness Through Self-Validation
This guide provides a robust framework, but the ultimate responsibility for compliant disposal rests with the generator of the waste. To ensure your protocol is always self-validating, integrate these checks into your workflow:
-
Always Review the SDS: Before working with any new chemical, review its SDS, paying close attention to Section 13: Disposal Considerations.[7][8][11]
-
Consult Your CHP: Your institution's Chemical Hygiene Plan is the controlling document for your laboratory.[13] Ensure your procedures align with its requirements.
-
When in Doubt, Ask EHS: If you are ever unsure about how to classify or dispose of a waste stream, contact your Environmental Health & Safety department. It is always better to ask than to risk improper disposal.
By adhering to these principles, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our scientific community and protect our shared environment.
References
-
Safe Laboratory Waste Disposal Practices. Environmental Marketing Services. [Link]
-
D-glucose - MATERIAL SAFETY DATA SHEET. (Aug-2011). Harper College. [Link]
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Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration. [Link]
-
Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
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Guide to Chemical Waste Disposal in Chemistry Lab (USF). (Aug-2023). YouTube. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
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How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
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Laboratory Safety Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration. [Link]
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The Use of Isotopically Labeled Compounds in Drug Discovery. (Aug-2025). ResearchGate. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical-Waste-Disposal.com. [Link]
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NIH Waste Disposal Guide at Bayview Campus. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-[5,6-13C2]Glucose
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D-[5,6-13C2]Glucose. Our objective is to furnish you with procedural, step-by-step guidance that ensures your safety and operational integrity. By understanding the causality behind each safety measure, you can confidently and securely integrate this stable isotope-labeled compound into your research workflows.
Understanding the Compound: A Low-Hazard Profile with a High Standard of Care
This compound is a stable, non-radioactive, isotopically labeled form of D-Glucose.[1] Stable isotopes like Carbon-13 (¹³C) do not emit radiation and are considered safe for a wide range of applications, from metabolic research to environmental studies.[2][3][][5]
While the compound itself is not classified as a hazardous substance, it is crucial to adhere to standard laboratory chemical handling protocols.[6][7] The primary, albeit minimal, risks are associated with the physical form of the compound (typically a solid powder) and include mild irritation upon eye or skin contact, inhalation of dust, or accidental ingestion.[1][8] Therefore, the personal protective equipment (PPE) strategy outlined below is designed to mitigate these risks through prudent laboratory practice.[9][10]
Core Personal Protective Equipment (PPE) Requirements
A hazard assessment is the foundation of any laboratory safety plan.[11][12] For this compound, the assessment dictates a standard level of PPE to prevent incidental contact and exposure.
| PPE Component | Specification | Rationale for Use |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is your primary barrier, protecting your skin and personal clothing from accidental spills of the powder or solutions.[13][14][15] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves provide sufficient protection against incidental skin contact with the compound.[11][13] Always inspect gloves for tears before use and remove them promptly after contact. |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1 rated) | Essential for protecting the eyes from airborne particles when handling the solid compound.[13][15] |
| Chemical Splash Goggles | Required when preparing solutions or handling any liquid form where a splash hazard exists. Goggles form a seal around the eyes, offering superior protection from splashes.[16][17] | |
| Foot Protection | Closed-Toe Shoes | A mandatory component of general laboratory safety to protect feet from spills and falling objects.[11][13] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Experimental Protocol: Donning PPE
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your safety glasses or chemical splash goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves for a secure seal.
Experimental Protocol: Doffing PPE
This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove gloves by peeling one off from the cuff, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, turning the sleeves inside out. Fold it so the contaminated exterior is contained inward and hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove safety glasses or goggles by handling the ear or head straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[14]
Disposal and Operational Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[18] For procedures that may generate dust, such as weighing, the use of a chemical fume hood or a balance enclosure is recommended.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19][20] Store it away from strong oxidizing agents.[1][20] For long-term storage, follow the supplier's recommendations, which may include storage at -20°C or -80°C.[21]
-
Labeling: Ensure all containers, including secondary containers used for preparing solutions, are clearly labeled with the chemical name.[19]
Disposal Plan
As a non-hazardous compound, this compound does not typically require disposal as hazardous waste. However, institutional policies must always be followed.
-
Segregation: Keep this waste separate from radioactive or other hazardous chemical waste streams.[22]
-
Containerization: Collect waste in a designated, sealed, and clearly labeled container.[22]
-
Consultation: Do not dispose of the chemical down the drain.[22] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]
By adhering to these guidelines, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
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Estimation of glucose carbon recycling and glucose turnover with [U-13C] glucose. PubMed. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
